2-(Pent-4-ynyloxy)isonicotinoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-pent-4-ynoxypyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-8-9(11(12)14)5-6-13-10/h1,5-6,8H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOCCJALVHSMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=NC=CC(=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(Pent-4-ynyloxy)isonicotinoyl chloride is a novel chemical entity for which no specific experimental data has been published in publicly accessible literature. The following guide is a predictive overview based on the established chemical properties of its constituent functional groups: the isonicotinoyl chloride core and the pent-4-ynyloxy sidechain. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory conditions.
Core Chemical Properties
This compound is a bifunctional molecule featuring a reactive acyl chloride on a pyridine ring and a terminal alkyne on an ether-linked sidechain. This unique combination makes it a valuable, albeit hypothetical, building block in medicinal chemistry and materials science, particularly for the introduction of a "clickable" alkyne moiety via an acyl linkage.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These are estimated based on the known properties of isonicotinoyl chloride hydrochloride and related structures.
| Property | Predicted Value | Notes |
| Molecular Formula | C11H10ClNO2 | |
| Molecular Weight | 223.66 g/mol | |
| Appearance | Predicted to be a white to off-white solid[1] | Based on the appearance of isonicotinoyl chloride hydrochloride. |
| Melting Point | >150 °C (with decomposition)[1][2] | Likely to be a high-melting solid, similar to isonicotinoyl chloride hydrochloride, but may have a lower melting point due to the flexible sidechain. Decomposition upon melting is expected. |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, DMF). Insoluble in water (reacts).[1][3] | The acyl chloride moiety will react rapidly with protic solvents like water and alcohols. |
| Reactivity | Highly reactive acylating agent.[3] Moisture sensitive.[1] | The acyl chloride is a strong electrophile. The terminal alkyne can undergo click chemistry reactions. |
| Stability & Storage | Store under an inert atmosphere (e.g., argon, nitrogen) in a cool, dry place.[3] | Due to its moisture sensitivity, stringent anhydrous conditions are required for storage to prevent hydrolysis of the acyl chloride. |
Spectral Data (Hypothetical)
| Spectrum | Predicted Key Features |
| 1H NMR | Signals corresponding to the pyridine ring protons, the methylene protons of the pent-ynyloxy chain, and the terminal alkyne proton. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride and the pyridine ring. |
| 13C NMR | Resonances for the carbonyl carbon of the acyl chloride, the carbons of the pyridine ring, the carbons of the pent-ynyloxy chain, and the two sp-hybridized carbons of the alkyne. |
| IR | A strong C=O stretching band for the acyl chloride around 1750-1800 cm-1. A C≡C stretching band for the terminal alkyne around 2100-2150 cm-1 and a ≡C-H stretching band around 3300 cm-1. C-O-C stretching bands for the ether linkage. |
| Mass Spec | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of COCl. |
Experimental Protocols
The synthesis of this compound is not documented. The following is a proposed synthetic route, starting from commercially available materials. The direct substitution of a group at the 2-position of an existing isonicotinoyl chloride is synthetically challenging due to the high reactivity of the acyl chloride.[4] Therefore, a more plausible approach involves the initial synthesis of 2-(pent-4-ynyloxy)isonicotinic acid, followed by conversion to the target acyl chloride.
Proposed Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
This multi-step synthesis starts with the conversion of 2-chloropyridine to 2-hydroxypyridine, followed by O-alkylation and subsequent functional group manipulations.
Step 1: Synthesis of 2-Hydroxypyridine
-
Reaction: Hydrolysis of 2-chloropyridine.
-
Procedure: A mixture of 2-chloropyridine and an aqueous alkaline solution (e.g., concentrated potassium hydroxide) in the presence of a tertiary alcohol (e.g., tertiary butyl alcohol) is refluxed.[5] The tertiary alcohol is crucial for the reaction to proceed.[5] After completion, the reaction mixture is cooled, the tertiary alcohol is removed, and the solution is neutralized to precipitate 2-hydroxypyridine. The product is then filtered, washed, and dried.
Step 2: Synthesis of 2-(Pent-4-ynyloxy)pyridine
-
Reaction: O-alkylation of 2-hydroxypyridine with 5-chloro-1-pentyne.
-
Procedure: To a solution of 2-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxyl group. 5-chloro-1-pentyne is then added, and the mixture is heated to facilitate the Williamson ether synthesis. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(pent-4-ynyloxy)pyridine.
Step 3: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
Synthesis of this compound
-
Reaction: Chlorination of 2-(pent-4-ynyloxy)isonicotinic acid.
-
Procedure: 2-(Pent-4-ynyloxy)isonicotinic acid is suspended in an excess of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) with a catalytic amount of DMF. The mixture is heated under reflux until the reaction is complete (cessation of gas evolution).[3][6] The excess chlorinating agent is then removed under reduced pressure to yield the crude this compound. Due to its reactivity, it is often used immediately in the next step without further purification.
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Representative Reaction: Amide Formation
The primary utility of an acyl chloride is for acylation reactions. The following diagram illustrates the reaction of this compound with a generic primary amine (R-NH2) to form the corresponding amide, a common reaction in drug discovery for linking molecular fragments.[3]
Caption: Reaction of this compound with a primary amine.
References
Technical Guide: 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific CAS (Chemical Abstracts Service) number for 2-(Pent-4-ynyloxy)isonicotinoyl chloride could not be identified in a comprehensive search of chemical databases. This suggests that the compound may be novel or not commercially available. The following technical guide is a hypothetical overview based on established principles of organic chemistry and data from structurally related compounds. It is intended to provide a framework for the synthesis, characterization, and potential applications of this molecule.
Introduction
This compound is a bifunctional molecule of significant interest in chemical biology and drug discovery. It incorporates a reactive isonicotinoyl chloride moiety, a derivative of the isonicotinic acid core, with a pent-4-ynyloxy side chain. The terminal alkyne group serves as a versatile handle for bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules.[1][2] The isonicotinoyl chloride itself is a reactive acylating agent, suitable for conjugation to nucleophilic groups on other molecules. This combination makes this compound a potentially valuable tool for creating chemical probes, targeted drug delivery systems, and novel bioactive conjugates.[3]
Physicochemical and Spectroscopic Data
The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound. These values are extrapolated from known data for isonicotinoyl chloride and related pyridine derivatives.[4][5][6][7]
| Property | Predicted Value |
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.3-8.4 (d, 1H), 7.8-7.9 (s, 1H), 7.2-7.3 (d, 1H), 4.5-4.6 (t, 2H), 2.4-2.5 (m, 2H), 2.0-2.1 (t, 1H), 1.9-2.0 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168-170, 162-164, 150-152, 145-147, 120-122, 115-117, 82-84, 69-71, 67-69, 28-30, 15-17 |
| IR (neat, cm⁻¹) | 3300-3250 (C≡C-H stretch), 2120-2100 (C≡C stretch), 1780-1750 (C=O stretch, acyl chloride), 1600-1580 (C=C, C=N stretch) |
| Mass Spectrometry (EI) | m/z 223 (M+), 188 ([M-Cl]+) |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound starts from the commercially available 2-chloroisonicotinic acid. The synthesis involves two key steps: a nucleophilic aromatic substitution to introduce the pent-4-ynyloxy side chain, followed by the conversion of the carboxylic acid to the acyl chloride.
Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the THF at 0 °C.
-
Alcohol Addition: Slowly add pent-4-yn-1-ol (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Nucleophilic Substitution: Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous solution with 1 M HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Chlorination: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the suspension at 0 °C.[8][9][10] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity and moisture sensitivity.
Applications in Drug Development and Chemical Biology
The unique structure of this compound makes it a valuable reagent for several applications:
-
Chemical Probe Synthesis: The terminal alkyne allows for conjugation to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry".[2][11][] This enables the labeling of proteins, nucleic acids, and other cellular components for visualization, isolation, and identification.[1]
-
Target Identification: The molecule can be used to acylate a protein of interest. The incorporated alkyne tag can then be used to pull down the protein-probe conjugate from a complex biological lysate for identification by mass spectrometry.
-
Drug Conjugation: The isonicotinoyl chloride can be used to link the pent-4-ynyloxy moiety to a drug molecule, thereby equipping it with a handle for subsequent modifications or for tracking its distribution and metabolism.[3]
Hypothetical Signaling Pathway Interaction
Small-molecule inhibitors are crucial for dissecting signaling pathways.[13][14][15] A derivative of this compound could be designed as an inhibitor for a specific enzyme, such as a kinase. The alkyne handle would then allow for the verification of target engagement within a cellular context.
For instance, consider a hypothetical kinase, "Kinase X," in a signaling cascade. An inhibitor derived from our title compound, "Inhibitor-Alkyne," is designed to bind to the active site of Kinase X. This binding event blocks the phosphorylation of its downstream substrate, thereby inhibiting the signaling pathway. The presence of the alkyne allows researchers to confirm that the inhibitor is bound to Kinase X in cells by using a fluorescent azide probe and click chemistry.
Safety and Handling
Acyl chlorides are highly reactive and moisture-sensitive compounds. They react exothermically with water, alcohols, and amines.[9] Therefore, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.
Conclusion
While this compound is not a commercially cataloged chemical, its structure represents a powerful combination of a reactive acylating agent and a bioorthogonal handle. The synthetic pathways and applications outlined in this guide provide a robust framework for its potential use in advancing research in chemical biology, drug discovery, and molecular pharmacology. Researchers are encouraged to adapt the provided protocols to their specific needs, with careful consideration of the reactive nature of the acyl chloride functionality.
References
- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical 'Jekyll and Hyde's: small-molecule inhibitors of developmental signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Storage of 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated stability and recommended storage conditions for 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the absence of specific literature for this compound, this guide is based on the known properties of analogous structures, including isonicotinoyl chloride, and the general reactivity of acyl chlorides, particularly those containing ether and alkyne functionalities.
Chemical Profile and Inferred Reactivity
This compound is a complex molecule incorporating a highly reactive acyl chloride group attached to a pyridine ring, which is further substituted with a pentynyloxy side chain. The stability of this compound is primarily dictated by the electrophilic nature of the acyl chloride, with potential contributions from the ether linkage and the terminal alkyne.
Key Functional Groups and Their Influence on Stability:
-
Acyl Chloride: This is the most reactive site of the molecule. Acyl chlorides are well-known for their high susceptibility to nucleophilic attack, especially by water, leading to rapid hydrolysis.[1][2][3] The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.[3]
-
Pyridine Ring: The electron-withdrawing nature of the pyridine ring can further enhance the electrophilicity of the acyl chloride group, potentially increasing its reactivity compared to simple alkyl or aryl acyl chlorides.
-
Ether Linkage: The ether group is generally stable but can be susceptible to cleavage under acidic conditions, which could be generated upon hydrolysis of the acyl chloride. Reactions of acyl chlorides with ethers, sometimes catalyzed by Lewis acids, can lead to the formation of esters and alkyl chlorides.[4][5]
-
Terminal Alkyne: The terminal alkyne is a reactive functional group that can undergo various reactions, including coupling reactions in the presence of metal catalysts.[6] While generally stable under anhydrous and non-catalytic conditions, its presence introduces another potential pathway for degradation or side reactions if contaminants are present.
Predicted Stability and Degradation Pathways
The primary degradation pathway for this compound is expected to be hydrolysis. Even trace amounts of atmospheric moisture can lead to the formation of the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][7][8] This HCl can, in turn, catalyze further degradation of the molecule, such as the cleavage of the ether linkage.
Potential Degradation Pathways:
-
Hydrolysis: The most significant and rapid degradation pathway.
-
Intramolecular Cyclization/Rearrangement: The proximity of the ether and alkyne functionalities to the reactive acyl chloride could potentially lead to intramolecular reactions under certain conditions, although this is speculative without experimental data.
-
Intermolecular Reactions: In a non-pure sample, intermolecular reactions between the acyl chloride and the alkyne of another molecule could occur, especially if catalytic impurities are present.
Caption: Inferred degradation pathways for this compound.
Recommended Storage and Handling
Given the high reactivity of acyl chlorides, stringent storage and handling procedures are mandatory to ensure the integrity of this compound.
| Parameter | Recommendation | Rationale | References |
| Temperature | 2-8 °C or lower | To minimize thermal decomposition and slow down potential side reactions. | [9][10] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent hydrolysis from atmospheric moisture. | [11] |
| Container | Tightly sealed, corrosion-resistant glass container with a resistant inner liner. | To prevent leakage and corrosion from potential HCl formation. | [11][12] |
| Light | Store in the dark | To prevent any potential light-induced degradation. | General Best Practice |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents. | Acyl chlorides react violently or rapidly with these substances. | [8][11] |
Handling Precautions:
-
Always handle the compound in a well-ventilated fume hood.[8]
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Work under anhydrous conditions, using dry solvents and glassware.
-
For repeated use, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.[13]
Experimental Protocols
Synthesis of Isonicotinoyl Chloride Hydrochloride (General Procedure):
A common method for the synthesis of isonicotinoyl chlorides involves the reaction of the corresponding isonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[14][15][16][17]
Caption: General experimental workflow for the synthesis of isonicotinoyl chlorides.
Protocol:
-
To a stirred suspension of the isonicotinic acid derivative in an inert solvent, slowly add an excess of thionyl chloride at a controlled temperature (often with initial cooling).[17]
-
A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.[16]
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[14]
-
Excess thionyl chloride is removed under reduced pressure.[16]
-
The resulting crude isonicotinoyl chloride hydrochloride can be purified by recrystallization or used directly, depending on the required purity.
Stability Assessment Protocol (Suggested):
A suggested workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions and monitoring its degradation over time using analytical techniques such as HPLC, NMR, and LC-MS.
Caption: Proposed experimental workflow for stability assessment.
Protocol:
-
Aliquots of the compound are stored under different conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to ambient humidity, under inert gas).
-
At specified time intervals, a sample is withdrawn and dissolved in a dry, aprotic solvent.
-
The sample is immediately analyzed by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.
-
The identity of major degradation products can be determined by LC-MS and/or by synthesizing and characterizing the expected hydrolysis product.
-
The data collected can be used to determine the rate of degradation under each condition and to estimate the shelf-life of the compound.
Conclusion
While specific stability data for this compound is not available, a thorough understanding of the reactivity of the acyl chloride functional group, along with the other functionalities present in the molecule, allows for a robust set of recommendations for its storage and handling. The compound is expected to be highly sensitive to moisture and should be stored under anhydrous conditions at low temperatures. Researchers and drug development professionals should exercise extreme caution when handling this reactive intermediate and consider performing in-house stability studies to determine its shelf-life under their specific laboratory conditions.
References
- 1. fiveable.me [fiveable.me]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 8. nbinno.com [nbinno.com]
- 9. Isonicotinoyl chloride hydrochloride, 100 g, CAS No. 39178-35-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Page loading... [guidechem.com]
- 15. Page loading... [guidechem.com]
- 16. mdpi.com [mdpi.com]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and chemical shift theory to present a comprehensive predicted spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts for analogous substituted pyridines and alkyne-containing aliphatic chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H-6 | 8.3 - 8.5 | Doublet (d) | 1H | JH6-H5 = ~5 Hz |
| H-5 | 7.9 - 8.1 | Doublet of Doublets (dd) | 1H | JH5-H6 = ~5 Hz, JH5-H3 = ~1.5 Hz |
| H-3 | 7.4 - 7.6 | Doublet (d) | 1H | JH3-H5 = ~1.5 Hz |
| -OCH₂- | 4.4 - 4.6 | Triplet (t) | 2H | J = ~6.5 Hz |
| -CH₂- (propargylic) | 2.4 - 2.6 | Triplet of Triplets (tt) or Multiplet (m) | 2H | J = ~7.0 Hz, J = ~2.5 Hz |
| -CH₂- | 2.0 - 2.2 | Quintet (quin) or Multiplet (m) | 2H | J = ~6.8 Hz |
| Acetylenic -H | 2.0 - 2.1 | Triplet (t) | 1H | J = ~2.5 Hz |
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm, which typically does not interfere with the signals of the analyte.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good digital resolution.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.
Logical Workflow for ¹H NMR Spectral Prediction
The following diagram illustrates the logical process for predicting the ¹H NMR spectrum of this compound based on its molecular structure.
Caption: Logical workflow for the prediction of the ¹H NMR spectrum.
An In-depth Technical Guide to the Theoretical Properties of 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of the bifunctional linker, 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This molecule incorporates two highly versatile reactive handles: a reactive acyl chloride for nucleophilic substitution and a terminal alkyne for bioorthogonal "click" chemistry. This unique combination makes it a valuable tool in chemical biology and drug development for applications such as the construction of antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This document outlines its predicted physicochemical properties, detailed hypothetical protocols for its synthesis and subsequent conjugation, and predicted spectroscopic data for characterization.
Core Molecular Properties
This compound is a novel chemical entity, and as such, extensive experimental data is not available in public literature. The following properties have been calculated using established computational models and inferred from data on its core components: isonicotinoyl chloride and 4-pentyn-1-ol.
Physicochemical and Calculated Data
The following table summarizes the key predicted properties of the title compound. These values are crucial for assessing its potential as a linker in drug development, influencing factors such as solubility, cell permeability, and metabolic stability.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Defines the elemental composition. |
| Molecular Weight | 223.66 g/mol | Influences diffusion rates and fits within typical fragment/linker size constraints. |
| logP (Octanol/Water) | 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | Suggests good potential for cell membrane permeability. |
| pKa (most basic) | 2.8 (Pyridine Nitrogen) | The pyridine nitrogen is weakly basic, which can influence solubility and interactions with biological targets. |
| Hydrogen Bond Donors | 0 | Lack of donors can improve membrane permeability. |
| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | Provides potential for specific interactions with biological targets. |
| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility, which can be important for binding to targets. |
Chemical Reactivity and Applications
The utility of this compound stems from its two orthogonal reactive sites.
-
Acyl Chloride: This functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.[1][2][3][4] This allows for the covalent attachment of the linker to proteins (e.g., on lysine residues), peptides, or small molecule drugs containing these functional groups. The reaction proceeds via a rapid nucleophilic addition-elimination mechanism.[3][5]
-
Terminal Alkyne: The pent-4-ynyloxy tail provides a terminal alkyne, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[6][7] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[6][8][9] It allows for the attachment of a second molecule, such as an azide-modified payload, imaging agent, or targeting ligand.
This dual reactivity makes the compound an ideal heterobifunctional linker , enabling the precise construction of complex biomolecular conjugates.[10]
Logical Workflow for Application
The primary application of this molecule is as a bridge to connect two different entities, for example, a targeting protein and a therapeutic payload. The logical workflow for such an application is outlined below.
Detailed Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on established chemical principles and analogous reactions found in the literature. They provide a robust starting point for the synthesis and application of the title compound.
Synthesis of this compound
The synthesis is proposed as a two-step process starting from commercially available materials.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemaxon.com [chemaxon.com]
- 8. On-line Software [vcclab.org]
- 9. ChemDoodle Web Components | Demos > Calculate Molecule Properties [web.chemdoodle.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key structural features, predicted physicochemical properties, and a proposed synthetic route for the novel bifunctional molecule, 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This compound incorporates a reactive acyl chloride for covalent modification and a terminal alkyne for bioorthogonal conjugation, making it a potentially valuable tool in drug discovery, chemical biology, and materials science. This document outlines detailed, albeit theoretical, experimental protocols for its synthesis and characterization, supported by predictive data and logical workflows. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.
Core Structural Features
This compound is a derivative of isonicotinic acid, featuring two key functional modifications to the pyridine ring that impart dual reactivity. The core structure consists of a pyridine ring substituted at the 2-position with a pent-4-ynyloxy group and at the 4-position with a highly reactive acyl chloride.
The isonicotinoyl chloride moiety serves as a robust acylating agent. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amide or ester linkages.
The 2-(pent-4-ynyloxy) group introduces a terminal alkyne, a versatile functional group in modern chemistry. This terminal alkyne is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific conjugation to azide-modified molecules.[1][2] The flexible five-carbon chain provides spatial separation between the pyridine core and the reactive alkyne.
A diagram of the core structure is presented below:
Caption: Core structure of this compound.
Predicted Physicochemical and Spectroscopic Data
Due to the novelty of this compound, experimental data is not available. The following tables summarize the predicted physicochemical and spectroscopic properties based on the analysis of its constituent functional groups and related known compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Additive |
| Molecular Weight | 223.66 g/mol | Additive |
| Appearance | Off-white to light yellow solid | Analogy to isonicotinoyl chloride |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | Analogy to similar structures |
| Reactivity | Highly reactive with nucleophiles; moisture sensitive | Known reactivity of acyl chlorides |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |
| ¹H NMR | δ 8.3-8.5 (d, 1H), 7.8-8.0 (d, 1H), 7.0-7.2 (dd, 1H), 4.4-4.6 (t, 2H), 2.4-2.6 (m, 2H), 2.0-2.2 (t, 1H), 1.8-2.0 (m, 2H) | Pyridine protons are deshielded. Methylene protons adjacent to the ether oxygen are shifted downfield. The terminal alkyne proton appears as a triplet. |
| ¹³C NMR | δ 165-170 (C=O), 160-165 (C-O), 150-155 (C-N), 140-145 (C-COCl), 115-125 (pyridine CH), 80-85 (alkyne C), 70-75 (alkyne CH), 65-70 (O-CH₂), 25-30 (CH₂), 15-20 (CH₂) | Carbonyl carbon is highly deshielded. Carbons of the pyridine ring and alkyne show characteristic shifts. |
| IR Spectroscopy | ~3300 cm⁻¹ (sharp, medium), ~2120 cm⁻¹ (weak), 1780-1800 cm⁻¹ (strong, sharp), 1600-1450 cm⁻¹ (multiple bands), 1250-1050 cm⁻¹ (strong) | Terminal C-H stretch of the alkyne, C≡C stretch, C=O stretch of the acyl chloride, aromatic C=C and C=N stretches, and C-O ether stretch, respectively.[3][4][5][6] |
| Mass Spectrometry | [M]⁺ at m/z 223/225 (isotope pattern for Cl). Fragmentation may involve loss of Cl, CO, and cleavage of the ether linkage. | The molecular ion peak will exhibit the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns are predicted based on known pyridine derivatives.[2][7][8] |
Proposed Experimental Protocols
The synthesis of this compound can be envisioned as a multi-step process, starting from commercially available precursors. The following is a detailed, proposed protocol.
Synthesis of 2-Hydroxyisonicotinic Acid (Intermediate 1)
This procedure is adapted from established methods for the synthesis of hydroxypyridine carboxylic acids.[9][10][11]
-
Materials: 2-Chloroisonicotinic acid, Sodium Hydroxide, Hydrochloric Acid, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) in a 2M aqueous solution of sodium hydroxide (3 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of 2-hydroxyisonicotinic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the product.
-
Synthesis of 2-(Pent-4-ynyloxy)isonicotinic Acid (Intermediate 2)
This step utilizes a Williamson ether synthesis.[12][13][14][15][16]
-
Materials: 2-Hydroxyisonicotinic acid (Intermediate 1), 5-Chloro-1-pentyne, Sodium Hydride (or another suitable base), Anhydrous DMF.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF.
-
Add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent at 0°C.
-
Slowly add a solution of 2-hydroxyisonicotinic acid (1 equivalent) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add 5-chloro-1-pentyne (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction and quench by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of ~4, which should precipitate the product.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-(Pent-4-ynyloxy)isonicotinic acid.
-
Synthesis of this compound (Final Product)
This final step involves the conversion of the carboxylic acid to the acyl chloride.[1][17][18]
-
Materials: 2-(Pent-4-ynyloxy)isonicotinic acid (Intermediate 2), Thionyl Chloride (or Oxalyl Chloride), Anhydrous DCM, Catalytic DMF.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The mixture should become a clear solution.
-
Monitor the reaction for the cessation of gas evolution.
-
Once complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude this compound should be used immediately in subsequent reactions due to its moisture sensitivity.
-
Logical and Experimental Workflows
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the application of this bifunctional molecule.
Caption: Proposed synthetic route for this compound.
Caption: General workflow for covalent labeling and subsequent bioorthogonal ligation.
Potential Applications in Research and Development
The unique bifunctional nature of this compound opens up numerous possibilities in various scientific disciplines:
-
Drug Discovery: This molecule can be used as a versatile building block for creating covalent inhibitors. The acyl chloride can form a covalent bond with a nucleophilic residue in a target protein, while the terminal alkyne can be used to attach payloads such as imaging agents, solubility enhancers, or other therapeutic moieties.
-
Chemical Biology: As a chemical probe, it can be used to covalently label proteins or other biomolecules in complex biological systems. Subsequent "clicking" of a reporter tag (e.g., a fluorophore or biotin) allows for the detection, visualization, and isolation of the labeled targets.
-
Materials Science: The dual reactivity can be exploited in the synthesis of advanced polymers and functional materials. For instance, it can be used to functionalize surfaces or to create cross-linked polymer networks with tailored properties.
Safety and Handling
This compound is predicted to be a moisture-sensitive and corrosive compound due to the presence of the acyl chloride group. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere to prevent hydrolysis.
Conclusion
While this compound is a novel compound without currently available experimental data, its structure suggests significant potential as a bifunctional tool for researchers. This guide provides a robust theoretical framework for its synthesis, characterization, and application, based on established chemical principles. It is our hope that this document will serve as a valuable resource for scientists and professionals in the fields of chemistry, biology, and drug development, stimulating further research into this and similar promising molecules.
References
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. prepchem.com [prepchem.com]
- 18. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
An Inferred Technical Guide to the Safe Handling of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
Disclaimer: No direct safety or toxicological data for 2-(Pent-4-ynyloxy)isonicotinoyl chloride has been found in the public domain. This guide is an extrapolation based on the known hazards of its constituent functional groups: an isonicotinoyl chloride moiety and a terminal alkyne (pent-4-ynyloxy group). All procedures should be conducted with the utmost caution in a controlled laboratory setting, and a thorough risk assessment should be performed before commencing any work.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the inferred safety and handling precautions for this compound.
Inferred Physicochemical and Hazard Data
Quantitative data for the target compound is unavailable. The following tables summarize the known properties and hazards of closely related compounds, which can be used to infer the potential risks associated with this compound.
Table 1: Physicochemical Properties of Isonicotinoyl Chloride Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO · HCl | |
| Molecular Weight | 178.02 g/mol | |
| Melting Point | 159-161 °C | |
| Solubility | Soluble in methanol (50 mg/mL) |
Table 2: Hazard Information for Isonicotinoyl Chloride Hydrochloride
| Hazard | Classification | Precautionary Statements | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | P260, P280, P303+P361+P353, P363 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (H314) | P305+P351+P338 | [1] |
| Reactivity | Water reactive; contact with water liberates toxic gas. | - | [2] |
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are expected to arise from the high reactivity of the acyl chloride functional group.
-
Corrosivity: Like other acyl chlorides, this compound is expected to be highly corrosive and can cause severe burns to the skin and eyes.[1][3] It will likely react with moisture in the air and on surfaces to produce hydrochloric acid.
-
Reactivity: The compound is expected to be highly reactive towards nucleophiles, including water, alcohols, and amines.[4] Contact with water may produce toxic gases.[2] It should be handled under inert and anhydrous conditions.
-
Inhalation Toxicity: Vapors and dust are likely to be highly irritating to the respiratory tract. Inhalation should be strictly avoided.[3]
-
Flammability: While not explicitly known for the target compound, related substances can be combustible.[3] The pent-4-yne group also introduces a degree of flammability.
A comprehensive risk assessment should be performed before handling this compound. This should include an evaluation of the quantities being used, the specific experimental conditions, and the potential for exposure.
Experimental Protocols: General Handling and Personal Protective Equipment (PPE)
All work with this compound should be conducted in a certified chemical fume hood.[2] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: In case of potential for aerosol or dust generation, a properly fitted respirator with an appropriate cartridge should be used.[2]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2][4] The container should be tightly sealed, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with extreme caution by trained personnel.
Hypothetical Synthesis Workflow
While a specific synthesis protocol for this compound is not available, a plausible route would involve the reaction of 2-hydroxyisonicotinic acid with a pent-4-yne derivative followed by chlorination. A general workflow for the synthesis of a related compound, isonicotinoyl chloride, involves the reaction of isonicotinic acid with thionyl chloride.[5]
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pent-4-ynyloxy)isonicotinoyl chloride is a chemical probe designed for the two-step labeling of proteins. This reagent facilitates the introduction of a terminal alkyne group onto proteins, which can then be utilized for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This powerful and versatile method allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin, enabling protein detection, visualization, and purification.
The isonicotinoyl chloride moiety acts as a reactive group that primarily targets nucleophilic residues on the protein surface, such as the epsilon-amino group of lysine residues, forming a stable amide bond. The pent-4-ynyloxy linker provides the terminal alkyne handle for the subsequent click reaction. This two-step labeling strategy offers high specificity and modularity, making it a valuable tool in chemical biology, proteomics, and drug discovery.[1]
Principle of the Method
The protein labeling strategy using this compound involves two main steps:
-
Protein Modification: The isonicotinoyl chloride group of the reagent reacts with accessible amine residues (primarily lysines) on the target protein, forming a stable covalent bond and introducing a terminal alkyne functional group.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-modified protein is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, biotin) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, specifically conjugating the reporter to the protein.
This approach allows for the labeling of proteins in complex biological samples with high efficiency and specificity.
Experimental Protocols
Materials
-
This compound
-
Target protein or cell lysate
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), Sodium Ascorbate)
-
Copper chelator/ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))
-
Protein precipitation solution (e.g., 1:1 (v/v) Trichloroacetic acid (TCA)/Acetone)
-
Wash buffer (e.g., cold acetone)
-
Reaction tubes (use protein low-bind tubes for all steps involving protein samples)
Protocol 1: Labeling of Purified Proteins
This protocol provides a general guideline for the labeling of a purified protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.
1. Reagent Preparation:
-
Protein Solution: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Labeling Reagent Stock: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Caution: Isonicotinoyl chloride is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Click Chemistry Reagents:
-
Azide-Reporter Stock: Prepare a 1-10 mM stock solution in DMSO.
-
CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.
-
TCEP Stock: Prepare a 50 mM stock solution in deionized water.
-
TBTA Stock: Prepare a 10 mM stock solution in DMSO.
-
2. Protein Modification with Alkyne Reagent:
a. Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 100 µM to 1 mM. The optimal concentration will depend on the protein and the desired labeling efficiency. A molar excess of the reagent over the protein is generally used.
b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
c. (Optional) Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to a final concentration of 20-50 mM and incubating for 15-30 minutes.
d. Remove excess, unreacted labeling reagent by dialysis, spin filtration, or gel filtration.
3. Click Chemistry Reaction:
a. To the alkyne-labeled protein solution, add the following reagents in order, with vortexing after each addition:
- Azide-functionalized reporter to a final concentration of 25-100 µM.
- TCEP to a final concentration of 1 mM.
- TBTA to a final concentration of 100 µM.
- CuSO₄ to a final concentration of 1 mM.
b. Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.
c. (Optional) Protein Precipitation: To concentrate the labeled protein and remove excess click chemistry reagents, precipitate the protein by adding an equal volume of 20% TCA. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully remove the supernatant.
d. Wash the protein pellet with cold acetone, centrifuge again, and air-dry the pellet.
e. Resuspend the labeled protein in a suitable buffer for downstream analysis.
Protocol 2: Labeling of Proteins in Cell Lysates
This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.
1. Cell Lysis and Protein Quantification:
a. Lyse cells in a suitable lysis buffer containing protease inhibitors but lacking primary amines (e.g., RIPA buffer without Tris).
b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
c. Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL.
2. Protein Modification and Click Chemistry:
a. Follow steps 2a-b from Protocol 1 to modify the proteins in the lysate with the alkyne reagent.
b. Proceed with the click chemistry reaction as described in steps 3a-b from Protocol 1.
3. Sample Preparation for Analysis (e.g., SDS-PAGE):
a. After the click reaction, add 4x SDS-PAGE loading buffer to the reaction mixture.
b. Heat the sample at 95°C for 5-10 minutes.
c. The sample is now ready for analysis by in-gel fluorescence scanning (if a fluorescent reporter was used) followed by Coomassie staining or Western blotting.
Data Presentation
Table 1: Representative Reaction Conditions for Protein Labeling
| Parameter | Purified Protein Labeling | In-Lysate Protein Labeling |
| Protein Concentration | 1-5 mg/mL | 1-5 mg/mL |
| This compound Concentration | 100 µM - 1 mM | 200 µM - 2 mM |
| Reaction Time (Modification) | 1-2 hours | 1-2 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Azide-Reporter Concentration | 25-100 µM | 50-200 µM |
| CuSO₄ Concentration | 1 mM | 1 mM |
| TCEP Concentration | 1 mM | 1 mM |
| TBTA Concentration | 100 µM | 100 µM |
| Reaction Time (Click) | 1 hour | 1 hour |
Note: The values in this table are representative and may require optimization for specific applications.
Visualizations
References
Application Notes and Protocols for Bioconjugation with 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pent-4-ynyloxy)isonicotinoyl chloride is a bifunctional linker designed for the two-step, sequential bioconjugation of molecules to proteins, peptides, or other amine-containing biomolecules. This reagent incorporates two key reactive moieties: an isonicotinoyl chloride group for rapid and efficient reaction with primary amines, and a terminal alkyne for subsequent bioorthogonal "click" chemistry.
The isonicotinoyl chloride provides a means to covalently attach the linker to biomolecules through stable amide bond formation, primarily targeting the ε-amino group of lysine residues. The terminal pent-4-ynyloxy tail introduces an alkyne handle, which can be selectively reacted with azide-functionalized molecules via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual-reactivity strategy allows for the precise and modular construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its two functional groups:
-
Isonicotinoyl Chloride: This acyl chloride is a highly reactive derivative of isonicotinic acid. It readily undergoes nucleophilic acyl substitution with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] The reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic.[3][4][5]
-
Terminal Alkyne: The alkyne group is a key component for bioorthogonal "click" chemistry.[6][7] It remains inert during the initial amine conjugation step and can be specifically reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[8] This reaction is highly efficient and can be performed under biocompatible conditions.[9][10]
Data Presentation
Table 1: Recommended Reaction Conditions for Bioconjugation
| Parameter | Amine Conjugation (Step 1) | Click Chemistry (Step 2) |
| Biomolecule Concentration | 1 - 10 mg/mL | 1 - 5 mg/mL |
| Reagent Molar Excess | 5 - 20 fold molar excess over biomolecule | 1.5 - 10 fold molar excess of azide reagent |
| pH | 8.0 - 8.5 | 7.0 - 8.0 |
| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Phosphate-Buffered Saline (PBS) |
| Organic Co-solvent | 5 - 10% (v/v) Anhydrous DMSO or DMF | Not generally required, but can be used |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Purification Method | Gel Filtration (e.g., Sephadex G-25), Dialysis | Gel Filtration, Dialysis, or Ultrafiltration |
Experimental Protocols
Protocol 1: Amine Conjugation to a Protein
This protocol describes the conjugation of this compound to primary amines (lysine residues) on a model protein, such as an IgG antibody.
Materials:
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution: Adjust the protein concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[5] Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction: While gently vortexing the protein solution, add the desired molar excess of the reagent stock solution in a dropwise manner. A 10-fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Purify the alkyne-modified protein from excess reagent and byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with PBS as the mobile phase. Alternatively, dialysis or buffer exchange can be used.
-
Characterization: Determine the degree of labeling (DOL) by quantifying the number of alkyne groups introduced per protein molecule, for example, through a reaction with an azide-containing fluorescent dye followed by spectrophotometric analysis.
Protocol 2: Click Chemistry for Bioconjugate Formation
This protocol details the subsequent reaction of the alkyne-modified protein with an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule).
Materials:
-
Alkyne-modified protein in PBS
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Purification supplies (as in Protocol 1)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized molecule.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA solution. Allow this to complex for a few minutes.[8]
-
Add Catalyst: Add the THPTA/CuSO4 premix to the protein-azide mixture and mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[8]
-
Incubation: Allow the reaction to proceed for 30 minutes to 1 hour at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using gel filtration, dialysis, or ultrafiltration to remove the copper catalyst, excess reagents, and byproducts.
-
Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Mandatory Visualizations
Caption: Experimental workflow for two-step bioconjugation.
Caption: Logical relationship of the bifunctional reagent's reactive moieties.
References
- 1. guidechem.com [guidechem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08287K [pubs.rsc.org]
Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a terminal alkyne-containing building block, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. CuAAC, a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery, bioconjugation, and materials science.[1][2][3] These protocols provide a framework for the synthesis of the requisite isonicotinoyl chloride derivative and its subsequent application in click chemistry, complete with representative data and reaction workflows.
Introduction to Copper-Catalyzed Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful chemical transformation that joins an azide and a terminal alkyne to form a stable triazole ring.[1][3] This reaction is renowned for its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it an ideal tool for the modular assembly of complex molecules.[2][3] In the context of drug development, CuAAC is frequently employed for lead optimization, the synthesis of bioconjugates, and the development of targeted drug delivery systems.
This compound serves as a versatile building block for introducing a terminal alkyne functionality into a target molecule via an amide bond formation. The isonicotinoyl scaffold itself is a common motif in medicinal chemistry. The terminal alkyne can then be utilized in a subsequent click reaction to conjugate the molecule to another component bearing an azide group.
Synthesis of this compound
The synthesis of this compound is proposed to proceed in a two-step sequence starting from commercially available 2-hydroxyisonicotinic acid. The first step involves an etherification reaction to introduce the pent-4-ynyloxy side chain, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Disclaimer: The following synthetic protocol is a proposed route and has not been experimentally validated based on available literature. It is based on standard organic chemistry transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
-
Materials: 2-Hydroxyisonicotinic acid, 5-chloro-1-pentyne, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of 2-hydroxyisonicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 5-chloro-1-pentyne (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(Pent-4-ynyloxy)isonicotinic acid.
-
Experimental Protocol: Synthesis of this compound
-
Materials: 2-(Pent-4-ynyloxy)isonicotinic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dry diethyl ether.
-
Procedure:
-
Suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C.[4]
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.[4]
-
Monitor the reaction by observing the dissolution of the starting material and the cessation of gas evolution.
-
Remove the excess thionyl chloride and DCM under reduced pressure.[4]
-
The resulting crude this compound can be used directly in the next step or purified by trituration with dry diethyl ether.[4]
-
Application in Copper-Catalyzed Click Chemistry
The synthesized this compound can be first reacted with a primary or secondary amine to form the corresponding amide, thereby introducing the terminal alkyne functionality. This alkyne-modified molecule is then ready for the copper-catalyzed click reaction with an azide-containing partner.
References
Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl chloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pent-4-ynyloxy)isonicotinoyl chloride is a hetero-bifunctional chemical linker with significant potential in drug discovery and development. Its unique structure, incorporating a reactive isonicotinoyl chloride for covalent conjugation and a terminal alkyne for bioorthogonal "click" chemistry, makes it a versatile tool for the synthesis of complex bioconjugates. These notes provide an overview of its applications, detailed experimental protocols, and data presentation for its use in constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted chemical probes.
Core Applications in Drug Discovery
The dual functionality of this compound allows for a two-step ligation strategy. The isonicotinoyl chloride can readily react with nucleophiles such as amines and alcohols on a molecule of interest (e.g., a cytotoxic drug or a targeting ligand). The terminal alkyne then serves as a handle for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This enables the modular and efficient assembly of complex molecular constructs.
Key application areas include:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells.
-
PROTACs: To synthesize molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Chemical Probes: For the development of activity-based probes and imaging agents to study biological systems.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cell-killing ability of a potent cytotoxic drug.[1][2][3] this compound can be used to link a cytotoxic payload to an antibody.
Experimental Workflow: ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
Protocol 1: Synthesis of an Alkyne-Functionalized Cytotoxic Payload
This protocol describes the reaction of this compound with a generic amine-containing cytotoxic agent (Payload-NH2).
Materials:
-
This compound
-
Payload-NH2 (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Payload-NH2 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of the acyl chloride dropwise to the Payload-NH2 solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized payload.
Protocol 2: Conjugation to an Azide-Modified Antibody via CuAAC
This protocol details the "click" reaction between the alkyne-functionalized payload and an azide-modified monoclonal antibody.[4][5]
Materials:
-
Alkyne-functionalized payload
-
Azide-modified monoclonal antibody (mAb-N3) in PBS
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)
-
Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 25 mM in water)
-
PD-10 desalting columns
Procedure:
-
To the mAb-N3 solution (e.g., 5 mg/mL in PBS), add the alkyne-functionalized payload (e.g., 10-fold molar excess over antibody).
-
In a separate microcentrifuge tube, prepare the copper catalyst solution by premixing CuSO4 (final concentration 150 µM), THPTA (final concentration 750 µM), and sodium ascorbate (final concentration 2.5 mM).
-
Add the catalyst solution to the antibody-payload mixture.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
Purify the resulting ADC by size exclusion chromatography using a PD-10 desalting column to remove excess payload and catalyst.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Quantitative Data Summary
| Parameter | ADC-1 | ADC-2 | Control (Unconjugated mAb) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 4.1 | 0 |
| Monomer Purity (%) | >95 | >96 | >98 |
| In vitro Cytotoxicity (IC50, nM) | 1.2 | 0.9 | >10,000 |
| Antigen Binding Affinity (KD, nM) | 0.5 | 0.6 | 0.5 |
Application 2: Synthesis of PROTACs
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein. This compound can be used to link a target protein binder to an E3 ligase ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of action for a PROTAC molecule.
Protocol 3: Synthesis of a PROTAC via Click Chemistry
This protocol outlines the final step in a modular PROTAC synthesis, joining an alkyne-functionalized E3 ligase ligand with an azide-functionalized target protein binder.
Materials:
-
Alkyne-functionalized E3 ligase ligand (prepared using this compound as described in Protocol 1)
-
Azide-functionalized target protein binder
-
tert-Butanol/Water (1:1)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
Procedure:
-
Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized target protein binder (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).
-
Stir the reaction vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude PROTAC by preparative HPLC.
Quantitative Data Summary
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-A | BRD4 | VHL | 15 | >90 |
| PROTAC-B | BTK | CRBN | 25 | >85 |
DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
Conclusion
This compound is a valuable chemical tool for the synthesis of complex biomolecules in drug discovery. Its orthogonal reactive groups enable a modular and efficient approach to the construction of ADCs, PROTACs, and other targeted therapeutics and probes. The protocols and data presented here provide a framework for the application of this versatile linker in the development of novel therapeutic agents. Researchers are encouraged to adapt these methodologies to their specific targets and molecules of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. njbio.com [njbio.com]
- 3. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Peptide Modification using 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and application of 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a novel reagent for the site-specific modification of peptides. The presence of a terminal alkyne group allows for subsequent "click" chemistry reactions, enabling the attachment of a wide variety of functionalities, such as imaging agents, targeting ligands, or polyethylene glycol (PEG) chains. These protocols cover the synthesis of the reagent, a general method for peptide acylation, and procedures for the purification and characterization of the modified peptide.
Introduction
Site-specific modification of peptides is a crucial technique in the development of new therapeutics, diagnostic agents, and research tools. The ability to introduce specific functionalities at defined positions within a peptide sequence allows for the fine-tuning of its pharmacological properties, such as stability, targeting, and efficacy. This compound is a bifunctional linker that acylates free amine groups in a peptide, such as the N-terminus or the ε-amino group of a lysine residue. The incorporated pentynyloxy moiety provides a terminal alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This two-step approach offers a versatile and efficient method for peptide bioconjugation.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available 2-hydroxyisonicotinic acid.
Step 1: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid
This step involves the etherification of 2-hydroxyisonicotinic acid with a suitable pentynyl halide.
Protocol:
-
To a solution of 2-hydroxyisonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-chloro-1-pentyne (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 3-4 to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-(Pent-4-ynyloxy)isonicotinic acid.
Step 2: Synthesis of this compound
The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent.
Protocol:
-
Suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, remove the excess solvent and chlorinating agent under reduced pressure to obtain the crude this compound.
-
The product is typically used immediately in the next step without further purification due to its reactivity.
Synthesis of the title reagent.
Peptide Modification Protocol
This protocol describes the general procedure for the acylation of a peptide with this compound. The reaction conditions may need to be optimized for specific peptides.
Materials:
-
Peptide with at least one free primary amine.
-
This compound solution in an anhydrous aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone (NMP)).
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Quenching solution: e.g., aqueous piperidine or hydroxylamine.
-
Solvents for purification (e.g., water, acetonitrile, trifluoroacetic acid for RP-HPLC).
Protocol:
-
Dissolve the peptide in a suitable anhydrous aprotic solvent (e.g., DMF, NMP).
-
Add a base, such as DIPEA (3-5 eq), to the peptide solution.
-
Slowly add a solution of this compound (1.5-2.0 eq) to the peptide solution while stirring at room temperature.
-
Allow the reaction to proceed for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of a primary or secondary amine (e.g., 5% piperidine).
-
Acidify the reaction mixture with an appropriate acid (e.g., trifluoroacetic acid) to prepare for purification.
General workflow for peptide modification.
Purification and Analysis
Purification of the modified peptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification Protocol:
-
Load the acidified reaction mixture onto a suitable RP-HPLC column (e.g., C18).
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Collect fractions and analyze them by LC-MS to identify those containing the desired modified peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.
Analysis:
-
Mass Spectrometry (MS): Confirm the identity of the modified peptide by verifying that the observed molecular weight matches the calculated molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product by analytical RP-HPLC.
Quantitative Data Summary
The following tables provide illustrative data that should be collected to characterize the peptide modification reaction.
Table 1: Illustrative Reaction Efficiency
| Peptide Sequence | Reaction Time (h) | Conversion (%) |
| GGGGKGGGG | 1 | 95 |
| YGRKKRRQRRR | 2 | 88 |
| N-term Ac-VEIDN | 1.5 | 92 |
Table 2: Illustrative Purification and Yield
| Peptide Sequence | Crude Purity (%) | Purified Purity (%) | Overall Yield (%) |
| GGGGKGGGG | 85 | >98 | 65 |
| YGRKKRRQRRR | 78 | >95 | 52 |
| N-term Ac-VEIDN | 82 | >99 | 70 |
Signaling Pathway and Logical Relationships
The modification of a peptide with this compound is the first step in a two-step bioconjugation strategy. The logical relationship is depicted below.
Two-step bioconjugation logic.
Conclusion
The use of this compound provides a robust and versatile method for the site-specific modification of peptides. The protocols outlined in this document offer a starting point for researchers to implement this technology in their own laboratories. The ability to introduce a terminal alkyne for subsequent click chemistry opens up a vast landscape of possibilities for the creation of novel peptide-based molecules for a wide range of applications in research, diagnostics, and drug development.
Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride as a Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pent-4-ynyloxy)isonicotinoyl chloride is a versatile bifunctional linker designed for two-step sequential bioconjugation. Its unique structure, featuring a reactive isonicotinoyl chloride and a terminal alkyne, enables the covalent attachment to proteins followed by the highly efficient and specific conjugation of a second molecule via "click chemistry." The isonicotinoyl chloride group readily reacts with primary amines, such as the lysine residues on antibodies, to form stable amide bonds. The pent-4-ynyloxy group provides a terminal alkyne handle for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
These characteristics make this compound an ideal candidate for the development of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs constructed using this linker can benefit from the precise attachment of potent cytotoxic payloads to a monoclonal antibody, enabling targeted delivery to cancer cells.[1][3][4] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[1][2]
Principle of Functionality
The application of this compound as a bifunctional linker follows a two-step process. The first step involves the acylation of a biomolecule, typically a protein or antibody, through the reaction of the isonicotinoyl chloride with accessible amine residues. This reaction forms a stable amide linkage. The second step utilizes the terminal alkyne for a click chemistry reaction with an azide-functionalized molecule, such as a cytotoxic drug, a fluorescent dye, or a chelating agent.
Figure 1: Two-step conjugation workflow using this compound.
Applications
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. Other potential applications include:
-
Development of diagnostic agents: Conjugation of imaging agents (e.g., fluorescent dyes, PET tracers) to targeting proteins.
-
Protein modification and functionalization: Introduction of novel functionalities to proteins for research purposes.
-
Immobilization of proteins: Covalent attachment of proteins to surfaces or beads functionalized with azide groups.
Experimental Protocols
The following are exemplary protocols for the use of this compound in the preparation of an Antibody-Drug Conjugate.
Protocol 1: Modification of an Antibody with this compound
This protocol describes the modification of a monoclonal antibody (mAb) to introduce terminal alkyne groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting columns
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF immediately before use.
-
Reaction Setup:
-
Adjust the pH of the mAb solution to 8.0 using the reaction buffer.
-
Add the desired molar excess of the linker solution to the mAb solution with gentle vortexing. A typical starting point is a 10-fold molar excess of linker to mAb.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by buffer exchange into PBS, pH 7.4, using a PD-10 desalting column according to the manufacturer's instructions.
-
Characterization:
-
Determine the protein concentration of the alkyne-modified mAb using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (alkyne-to-antibody ratio) can be determined using a competitive assay with an azide-functionalized dye or by mass spectrometry.
-
Protocol 2: Conjugation of an Azide-Functionalized Payload via CuAAC
This protocol describes the conjugation of an azide-containing payload to the alkyne-modified antibody.
Materials:
-
Alkyne-modified mAb (from Protocol 1)
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction buffer: PBS, pH 7.4
-
PD-10 desalting columns
-
HPLC system for analysis
Procedure:
-
Payload Solution Preparation: Prepare a 10 mM stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).
-
Catalyst Premix Preparation:
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (freshly made).
-
Prepare the catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified mAb.
-
Add the azide-functionalized payload to the desired molar excess (e.g., 5-fold molar excess over available alkyne groups).
-
Add the CuSO₄/THPTA premix to a final concentration of 1 mM Cu.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting ADC from excess payload and catalyst components using a PD-10 desalting column, exchanging into a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Determine the final protein concentration.
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC-HPLC).
-
Analyze the purity and aggregation of the ADC by size exclusion chromatography (SEC-HPLC).
-
Quantitative Data Summary
The following tables provide exemplary data for the modification and conjugation process.
Table 1: Antibody Modification Results
| Parameter | Value |
| Initial mAb Concentration | 10 mg/mL |
| Linker:mAb Molar Ratio | 10:1 |
| Post-Purification mAb Concentration | 9.5 mg/mL |
| Alkyne-to-Antibody Ratio (AAR) | 3.8 |
Table 2: ADC Conjugation and Characterization
| Parameter | Value |
| Alkyne-Modified mAb Concentration | 5 mg/mL |
| Payload:Alkyne Molar Ratio | 5:1 |
| Final ADC Concentration | 4.8 mg/mL |
| Drug-to-Antibody Ratio (DAR) | 3.5 |
| Monomer Purity (SEC-HPLC) | >98% |
| Aggregation (SEC-HPLC) | <2% |
Signaling Pathway for ADC-Mediated Cell Killing
Upon binding to its target antigen on a cancer cell, the ADC is internalized, typically via endocytosis. Inside the cell, the payload is released from the antibody, often through lysosomal degradation of the linker or antibody itself. The released payload can then exert its cytotoxic effect, for example, by inducing DNA damage or inhibiting microtubule polymerization, ultimately leading to apoptosis.
Figure 2: Generalized signaling pathway for ADC-mediated cytotoxicity.
References
Application Notes and Protocols: Surface Functionalization with 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the surface functionalization of substrates using 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This bifunctional linker molecule is designed for the covalent immobilization of biomolecules and other moieties onto a variety of surfaces. The isonicotinoyl chloride group readily reacts with primary amines on a functionalized surface, while the terminal alkyne group provides a versatile handle for subsequent bio-orthogonal "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This system allows for the stable and specific attachment of azide-modified molecules of interest, such as peptides, proteins, or small molecules, enabling a wide range of applications in drug discovery, diagnostics, and fundamental biological research.
Core Applications
-
Immobilization of Biomolecules: Covalently link proteins, peptides, or nucleic acids to surfaces for studying cellular interactions, screening assays, or biosensor development.
-
Cell Adhesion and Signaling Studies: Create customized surfaces to investigate the effects of specific ligands on cell attachment, proliferation, and signaling pathways.
-
Drug Discovery: Develop cell-based assays for screening compound libraries against surface-bound targets.
-
Antifouling Surfaces: Conjugate polymers like polyethylene glycol (PEG) to reduce non-specific protein adsorption and cell adhesion.[1]
Experimental Protocols
Protocol 1: Surface Preparation and Amination
This protocol describes the initial step of introducing primary amine groups onto a substrate surface, which is essential for the subsequent reaction with this compound. This example focuses on glass or silicon oxide surfaces.
Materials and Reagents:
-
Glass coverslips or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning: Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by ethanol.
-
Drying: Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous toluene. Immerse the dried substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Washing: After incubation, rinse the substrates sequentially with toluene, ethanol, and DI water to remove excess unreacted silane.
-
Curing: Dry the amine-functionalized substrates under a nitrogen stream and then cure in an oven at 110°C for 1 hour.
-
Storage: Store the amine-functionalized substrates in a desiccator until further use.
Protocol 2: Immobilization of this compound
This protocol details the reaction of the isonicotinoyl chloride moiety with the amine-functionalized surface to create an alkyne-terminated surface.
Materials and Reagents:
-
Amine-functionalized substrates (from Protocol 1)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Nitrogen gas stream
Procedure:
-
Reaction Setup: Place the amine-functionalized substrates in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a 10 mM solution of this compound in anhydrous DCM. To this solution, add TEA to a final concentration of 20 mM.
-
Immobilization Reaction: Immerse the substrates in the reaction solution and incubate for 2-4 hours at room temperature with gentle agitation. The acyl chloride will react with the surface amine groups to form a stable amide bond.[2][3]
-
Washing: After the reaction, thoroughly rinse the substrates with DCM, followed by ethanol, to remove any unreacted reagents and byproducts.
-
Drying: Dry the alkyne-functionalized substrates under a stream of nitrogen gas.
-
Characterization: The successful immobilization can be verified by surface characterization techniques as described below.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-modified molecule of interest to the alkyne-functionalized surface.
Materials and Reagents:
-
Alkyne-functionalized substrates (from Protocol 2)
-
Azide-modified molecule of interest (e.g., azide-peptide, azide-protein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
DI water
Procedure:
-
Prepare Click Reagents:
-
Prepare a stock solution of the azide-modified molecule in a suitable buffer (e.g., 1 mg/mL in PBS).
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA ligand in DI water.
-
-
Click Reaction Mixture: In a microcentrifuge tube, prepare the click reaction mixture. For a 1 mL final volume, add the components in the following order:
-
Surface Reaction: Immerse the alkyne-functionalized substrates in the click reaction mixture. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the incubation, thoroughly wash the substrates with PBS and then DI water to remove the catalyst and any unbound molecules.
-
Drying and Storage: Dry the substrates under a nitrogen stream and store them appropriately for your downstream application.
Surface Characterization and Data Presentation
The success of each functionalization step should be monitored using appropriate surface analysis techniques.
1. X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. After each step, new elements should be detectable.
Table 1: Hypothetical XPS Elemental Analysis Data
| Surface Stage | C (%) | N (%) | O (%) | Si (%) |
| Bare Glass | 5 | 0 | 65 | 30 |
| Amine-Functionalized | 15 | 5 | 55 | 25 |
| Alkyne-Functionalized | 25 | 7 | 48 | 20 |
| Peptide-Conjugated | 35 | 12 | 38 | 15 |
2. Water Contact Angle (WCA) Goniometry: WCA measurements provide information about the hydrophobicity/hydrophilicity of the surface, which changes with each modification step.
Table 2: Hypothetical Water Contact Angle Measurements
| Surface Stage | Water Contact Angle (°) |
| Bare Glass | < 10 |
| Amine-Functionalized | 45 ± 5 |
| Alkyne-Functionalized | 75 ± 5 |
| Peptide-Conjugated | 60 ± 5 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-(Pent-4-ynyloxy)isonicotinoyl chloride in the synthesis of advanced functional polymers. This unique bifunctional molecule, containing a polymerizable isonicotinoyl chloride group and a "clickable" terminal alkyne, offers a versatile platform for creating well-defined polymers with tailored properties for applications in drug delivery, biomaterials, and nanotechnology.
The isonicotinoyl moiety can be incorporated into the polymer backbone or used as an initiating site for controlled radical polymerization. The pendant pent-4-ynyloxy group provides a readily accessible handle for post-polymerization modification via highly efficient and specific click chemistry reactions, allowing for the conjugation of bioactive molecules, targeting ligands, or imaging agents.
Synthesis of Alkyne-Functionalized Polymers
This compound can be utilized in two primary ways to generate polymers with pendant alkyne groups: as a functional initiator for controlled radical polymerization or as a comonomer in condensation polymerization.
1.1. As a Functional Initiator for Atom Transfer Radical Polymerization (ATRP)
The isonicotinoyl chloride can be converted to an ATRP initiator. The resulting initiator can be used to polymerize a variety of vinyl monomers, yielding polymers with a terminal alkyne group. This approach is particularly useful for creating well-defined block copolymers where one block can be functionalized via click chemistry.
Experimental Protocol: Synthesis of an ATRP Initiator from this compound and Subsequent Polymerization of Methyl Methacrylate (MMA)
Part A: Initiator Synthesis - 2-hydroxyethyl 2-(pent-4-ynyloxy)isonicotinate
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of ethylene glycol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the hydroxyl-functionalized isonicotinate.
Part B: Initiator Modification - 2-((2-(pent-4-ynyloxy)isonicotinoyl)oxy)ethyl 2-bromo-2-methylpropanoate
-
Dissolve the product from Part A (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 2-bromoisobutyryl bromide (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final ATRP initiator.
Part C: ATRP of Methyl Methacrylate (MMA)
-
In a Schlenk flask, add the synthesized ATRP initiator (1.0 eq), Cu(I)Br (1.0 eq), and a ligand such as PMDETA or bpy (2.0 eq).
-
Add the desired amount of methyl methacrylate (MMA) monomer.
-
Add the solvent (e.g., anisole or DMF).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) to initiate polymerization.
-
Monitor the polymerization by taking samples periodically and analyzing monomer conversion by ¹H NMR or gas chromatography.
-
After reaching the desired conversion, quench the polymerization by exposing the mixture to air and diluting with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol or hexane.
-
Dry the resulting alkyne-terminated poly(methyl methacrylate) (PMMA) under vacuum.
1.2. As a Comonomer in Polyamide Synthesis
The isonicotinoyl chloride can react with diamines to form polyamides. By copolymerizing with other diacyl chlorides, the density of the pendant alkyne groups along the polymer backbone can be controlled.
Experimental Protocol: Synthesis of a Polyamide Containing Pendant Alkyne Groups
-
In a jacketed reactor equipped with a mechanical stirrer and a nitrogen inlet, dissolve a diamine monomer (e.g., hexamethylenediamine) (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing LiCl (e.g., 5% w/v).
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of this compound (0.5 eq) and a comonomer such as terephthaloyl chloride (0.5 eq) in anhydrous DMAc.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol or water.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 60-80 °C).
Post-Polymerization Modification via Click Chemistry
The pendant alkyne groups on the synthesized polymers are versatile handles for functionalization using various click reactions. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used method for this purpose.
2.1. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction allows for the covalent attachment of azide-containing molecules to the alkyne-functionalized polymer.
Experimental Protocol: General Procedure for CuAAC Modification of Alkyne-Functionalized Polymers
-
Dissolve the alkyne-functionalized polymer (1.0 eq of alkyne groups) in a suitable solvent (e.g., DMF, THF, or a mixture with water).
-
Add the azide-functionalized molecule of interest (e.g., azido-PEG, an azide-containing drug, or a fluorescent dye) (1.1-1.5 eq).
-
Add a copper(I) source, such as Cu(I)Br or prepared in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. A typical catalyst loading is 5-10 mol% relative to the alkyne groups.
-
Add a copper-stabilizing ligand, such as PMDETA or TBTA, in a 1:1 molar ratio to the copper catalyst.
-
Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by ¹H NMR (disappearance of the alkyne proton signal) or IR spectroscopy (disappearance of the alkyne stretch).
-
Upon completion, remove the copper catalyst by passing the polymer solution through a column of neutral alumina or by precipitation and washing with an EDTA solution.
-
Isolate the functionalized polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Data Presentation
The following tables summarize hypothetical characterization data for polymers synthesized using this compound.
Table 1: Characterization of Alkyne-Terminated PMMA Synthesized by ATRP
| Entry | [MMA]:[Initiator] | Conversion (%) | Mn (GPC, g/mol ) | Đ (PDI) |
| 1 | 50:1 | 92 | 4,800 | 1.15 |
| 2 | 100:1 | 95 | 9,700 | 1.18 |
| 3 | 200:1 | 91 | 18,500 | 1.21 |
Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, determined by Gel Permeation Chromatography (GPC).
Table 2: Properties of Polyamides with Pendant Alkyne Groups
| Entry | Molar ratio of this compound | Inherent Viscosity (dL/g) | Alkyne Content (mol %) |
| 1 | 0.25 | 0.45 | 25 |
| 2 | 0.50 | 0.42 | 50 |
| 3 | 1.00 | 0.38 | 100 |
Inherent viscosity measured in DMAc at 30 °C. Alkyne content determined by ¹H NMR.
Visualizations
Below are diagrams illustrating the synthetic pathways described.
Caption: Workflow for ATRP synthesis and modification.
Caption: Synthesis of alkyne-functionalized polyamide.
Caption: Schematic of CuAAC click reaction.
Application Notes and Protocols for Fluorescent Probe Attachment via 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins, nucleic acids, and other cellular components. This document provides detailed protocols for the attachment of fluorescent probes to biomolecules using 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a bifunctional linker that facilitates a two-step labeling strategy. This linker first introduces a terminal alkyne group onto the target molecule via a stable amide bond. Subsequently, a fluorescent probe functionalized with an azide group is attached using a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3][4] This bioorthogonal ligation strategy ensures high specificity and yield, as the azide and alkyne groups are abiotic and do not participate in side reactions with other functional groups found in biological systems.[1][3]
The use of this compound offers a versatile method for labeling primary and secondary amine groups present in biomolecules such as proteins (e.g., lysine residues) and amine-modified oligonucleotides.[5][6][7] The subsequent click chemistry reaction is robust, proceeding under mild, aqueous conditions and is insensitive to pH over a wide range, making it ideal for sensitive biological samples.[2][3]
Chemical Structures and Reaction Scheme
The overall strategy involves two key chemical transformations:
-
Amine Acylation: The isonicotinoyl chloride moiety of the linker reacts with primary or secondary amines on the biomolecule to form a stable amide linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne introduced by the linker reacts with an azide-functionalized fluorescent probe in the presence of a copper(I) catalyst to form a stable triazole ring.[3][4][8]
Figure 1: Two-step fluorescent labeling workflow.
Experimental Protocols
Protocol 1: Alkyne-Modification of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the introduction of a terminal alkyne group onto a protein using this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin Desalting Columns (e.g., 7K MWCO)
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Protein Preparation: Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF immediately before use.
-
Reaction Setup:
-
In a microcentrifuge tube, add the BSA solution.
-
Slowly add a 20-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final DMF concentration should not exceed 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
-
Purification:
-
Remove the excess, unreacted linker by passing the reaction mixture through a spin desalting column equilibrated with PBS according to the manufacturer's instructions.
-
Collect the alkyne-modified protein.
-
-
Quantification: Determine the concentration of the alkyne-modified BSA using a standard protein concentration assay.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Protein via Click Chemistry
This protocol details the attachment of an azide-functionalized fluorescent dye to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin Desalting Columns
Reagent Preparation:
-
Azide-Dye Stock (10 mM): Dissolve the azide-functionalized fluorescent dye in DMSO.
-
Copper(II) Sulfate Stock (50 mM): Dissolve CuSO₄ in deionized water.
-
THPTA Stock (50 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein (to a final concentration of 1-5 mg/mL in PBS).
-
Azide-dye stock solution (to a final concentration of 100-200 µM).
-
Premix of CuSO₄ and THPTA (add CuSO₄ and THPTA stocks to a fresh tube to achieve a final reaction concentration of 1 mM each, vortex briefly).
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM. This reduces Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess dye and reaction components using a spin desalting column equilibrated with PBS.
-
Characterization: The labeled protein is now ready for downstream applications. The degree of labeling can be determined spectrophotometrically.
Figure 2: Detailed experimental workflow for fluorescent labeling.
Data Presentation
The efficiency of the labeling process can be assessed by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Table 1: Representative Labeling Efficiency Data
| Protein | Protein Concentration (mg/mL) | Molar Ratio (Linker:Protein) | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) |
| BSA | 5.0 | 10:1 | 5:1 | 1.8 |
| BSA | 5.0 | 20:1 | 10:1 | 3.5 |
| IgG | 2.0 | 15:1 | 8:1 | 2.7 |
| IgG | 2.0 | 30:1 | 15:1 | 4.9 |
Table 2: Spectroscopic Properties of a Labeled Antibody
| Conjugate | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield |
| Unlabeled IgG | 280 | N/A | N/A |
| IgG-Fluor 488 | 280, 495 | 519 | 0.90 |
| IgG-Fluor 647 | 280, 650 | 665 | 0.33 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete amide coupling reaction. | Ensure the use of anhydrous DMF for the linker stock solution. Increase the molar excess of the linker. |
| Inefficient click reaction. | Prepare the sodium ascorbate solution fresh. Ensure all reagents are at the correct final concentrations. Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.[1][9] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMF or DMSO below 10% (v/v). |
| Protein instability. | Perform the reaction at 4°C, although this may require a longer incubation time. | |
| High Background Fluorescence | Incomplete removal of unreacted fluorescent probe. | Use a desalting column with the appropriate molecular weight cutoff. Perform size exclusion chromatography for more stringent purification. |
Conclusion
The use of this compound provides a robust and versatile method for the fluorescent labeling of biomolecules. The two-step approach, combining a stable amide linkage with a highly efficient click chemistry reaction, allows for precise control over the labeling process. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement this powerful bioconjugation strategy in their experimental workflows.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligo Modified Linker Attachment Chemistry [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Amide Bond Formation with 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive, step-by-step guide for the formation of an amide bond using 2-(pent-4-ynyloxy)isonicotinoyl chloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with pyridine-based scaffolds and require a reliable method for amide coupling. The presence of a terminal alkyne in the acyl chloride offers a valuable handle for further functionalization, such as in "click" chemistry applications.
The reaction described is a nucleophilic acyl substitution, a fundamental transformation in organic chemistry. The high reactivity of the acyl chloride allows for efficient coupling with a wide range of primary and secondary amines under relatively mild conditions.[1][2][3] This protocol outlines the necessary reagents, equipment, and procedures for a successful amide synthesis, including reaction setup, monitoring, workup, and purification.
Reaction Principle
The formation of the amide bond proceeds via the Schotten-Baumann reaction mechanism.[1] The amine nucleophile attacks the electrophilic carbonyl carbon of the this compound. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide product. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
Key Reagents and Equipment
Reagents
| Reagent | Purpose |
| This compound | Acylating agent |
| Primary or Secondary Amine | Nucleophile |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | HCl Scavenger (Base) |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent |
| Tetrahydrofuran (THF), Anhydrous | Alternative Reaction Solvent |
| N,N-Dimethylformamide (DMF), Anhydrous | Alternative Reaction Solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Workup |
| Brine (Saturated aqueous NaCl solution) | Workup |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
| Silica gel | Stationary phase for column chromatography |
| Hexanes and Ethyl Acetate | Mobile phase for column chromatography |
Equipment
| Equipment | Purpose |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Inert atmosphere setup (e.g., nitrogen or argon balloon) | To prevent moisture contamination |
| Syringes | Reagent addition |
| Thin Layer Chromatography (TLC) plates and chamber | Reaction monitoring |
| UV lamp | TLC visualization |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Flash chromatography system | Product purification |
| NMR spectrometer, Mass spectrometer | Product characterization |
Experimental Protocol: Amide Bond Formation
This protocol describes a general procedure for the coupling of this compound with a generic primary or secondary amine.
Reagent Preparation and Reaction Setup
-
Step 1.1: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Step 1.2: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Step 1.3: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Step 1.4: Add triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents) to the solution.
-
Step 1.5: Cool the reaction mixture to 0 °C using an ice bath.
Acylation Reaction
-
Step 2.1: In a separate, dry flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Step 2.2: Add the solution of the acyl chloride dropwise to the stirring amine solution at 0 °C over a period of 10-15 minutes.
-
Step 2.3: After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Step 2.4: Let the reaction stir at room temperature for 1-16 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Reaction Monitoring
-
Step 3.1: To monitor the reaction, take a small aliquot of the reaction mixture with a capillary tube and spot it on a TLC plate.
-
Step 3.2: Elute the TLC plate with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Step 3.3: Visualize the spots under a UV lamp. The reaction is complete when the starting amine spot has been consumed.
Workup and Extraction
-
Step 4.1: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 4.2: Transfer the mixture to a separatory funnel.
-
Step 4.3: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Step 4.4: Combine the organic layers and wash with brine.
-
Step 4.5: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Step 4.6: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Step 5.1: Purify the crude product by flash column chromatography on silica gel.
-
Step 5.2: Use a gradient of hexanes and ethyl acetate as the eluent to isolate the desired amide.
-
Step 5.3: Collect the fractions containing the product and concentrate them under reduced pressure to yield the pure amide.
-
Step 5.4: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table provides an example of the quantities and equivalents for a typical reaction.
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| Amine (R-NH₂) | (Varies) | (e.g., 100) | (e.g., 0.5) | 1.0 |
| This compound | 223.65 | 112 | 0.5 | 1.0 |
| Triethylamine (TEA) | 101.19 | 76 | 0.75 | 1.5 |
| Dichloromethane (DCM) | - | 5 mL | - | - |
Visualizing the Experimental Workflow
The following diagram illustrates the step-by-step workflow for the amide bond formation.
Caption: Experimental workflow for amide synthesis.
Reaction Mechanism Signaling Pathway
The following diagram illustrates the general mechanism for the amide bond formation.
Caption: Mechanism of amide formation.
Troubleshooting and Safety Precautions
-
Safety: this compound is an acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Moisture Sensitivity: Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid.[3] Ensure all glassware is dry and use anhydrous solvents to prevent this side reaction.
-
Low Yields: If low yields are observed, consider increasing the equivalents of the acyl chloride or the reaction time. The choice of base and solvent can also influence the reaction outcome. For sterically hindered amines, a stronger, non-nucleophilic base and a higher reaction temperature might be necessary.
-
Purification Challenges: If the product is difficult to purify, consider alternative workup procedures or different chromatography conditions. Sometimes, a simple precipitation and filtration can yield a pure product.[4]
By following this detailed protocol, researchers can confidently perform amide bond formation using this compound, enabling the synthesis of novel compounds for various applications in the life sciences.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(Pent-4-ynyloxy)isonicotinoyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the reaction of the parent carboxylic acid, 2-(Pent-4-ynyloxy)isonicotinic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).[1][2][3] This reaction efficiently converts the carboxylic acid to the more reactive acyl chloride.
Q2: Why is thionyl chloride (SOCl₂) preferred over other chlorinating agents like phosphorus pentachloride (PCl₅)?
Thionyl chloride is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[4][5]
Q3: Is a catalyst necessary for the reaction with thionyl chloride?
While the reaction can proceed without a catalyst, the addition of a catalytic amount of N,N-dimethylformamide (DMF) is common practice to increase the reaction rate.[6]
Q4: How stable is the this compound product?
Acyl chlorides, in general, are reactive compounds and are sensitive to moisture, which can hydrolyze them back to the corresponding carboxylic acid.[7][8] The presence of the terminal alkyne and ether functional groups in the target molecule may also affect its long-term stability, although they are generally stable under the reaction conditions for acyl chloride formation. It is recommended to use the product immediately after synthesis or store it under strictly anhydrous conditions.
Q5: My final product is a salt. Is this normal?
Yes, isonicotinoyl chlorides are often isolated as their hydrochloride salts, which can exhibit low solubility in non-polar organic solvents.[9] This occurs due to the basicity of the pyridine nitrogen.
Troubleshooting Guide
Low or no yield of this compound can be attributed to several factors. The following guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Poor quality of starting material | - Ensure the starting 2-(Pent-4-ynyloxy)isonicotinic acid is pure and completely dry. Residual water will consume the thionyl chloride. |
| Inactive thionyl chloride | - Use freshly opened or distilled thionyl chloride. Old batches may have decomposed. |
| Insufficient reaction temperature or time | - The reaction may require heating (reflux). Monitor the reaction progress by TLC (after quenching a small aliquot with methanol to form the methyl ester) to determine the optimal reaction time. |
| Incomplete reaction | - Increase the equivalents of thionyl chloride. A 2- to 5-fold excess is common. |
| Catalyst issues | - If using DMF as a catalyst, ensure it is anhydrous. |
Problem 2: Product Decomposition during Workup or Purification
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the acyl chloride | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for workup and purification.[10] |
| High temperatures during solvent removal | - Remove excess thionyl chloride and solvent under reduced pressure at a low temperature.[10] |
| Side reactions of the functional groups | - The alkyne and ether groups are generally stable, but prolonged exposure to acidic conditions (from HCl byproduct) and heat could potentially lead to side reactions. Minimize reaction time and temperature once the reaction is complete. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is the hydrochloride salt | - The hydrochloride salt may precipitate from the reaction mixture. It can be collected by filtration and washed with a dry, non-polar solvent like diethyl ether or hexane. |
| Product is an oil | - If the product does not crystallize, it may be purified by vacuum distillation (Kugelrohr) if thermally stable.[10] Alternatively, it can be used crude in the next step if purity is sufficient. |
| Contamination with starting material | - If the reaction is incomplete, unreacted carboxylic acid will be present. This can often be removed by careful washing with a dry, non-polar solvent in which the acyl chloride is soluble but the carboxylic acid is not. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM) or toluene (approximately 5-10 mL per gram of carboxylic acid).
-
-
Reaction:
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2.0-5.0 eq) to the stirred suspension at 0 °C.
-
After the initial exothermic reaction subsides, warm the mixture to reflux and heat for 2-4 hours, or until the reaction is complete as monitored by TLC (after quenching an aliquot with methanol).
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an anhydrous solvent (e.g., toluene/hexane) or by vacuum distillation if it is a liquid.[7] If the hydrochloride salt precipitates, it can be filtered, washed with dry diethyl ether, and dried under vacuum.[9]
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 7. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 8. youtube.com [youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting Guide: Preventing Hydrolysis of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 2-(Pent-4-ynyloxy)isonicotinoyl chloride, with a specific focus on preventing its hydrolysis during chemical reactions.
This guide is designed to help you identify and resolve common issues related to the unwanted hydrolysis of your acyl chloride during experimental procedures.
Problem: Low yield of desired product, with the presence of 2-(Pent-4-ynyloxy)isonicotinic acid as a byproduct.
This is a classic sign that your acyl chloride is reacting with water (hydrolysis) instead of your intended nucleophile. Acyl chlorides are highly reactive and readily hydrolyze to the corresponding carboxylic acid.[1][2][3] The reaction proceeds through a nucleophilic addition-elimination mechanism where water acts as the nucleophile.[4][5]
Q1: My reaction is showing significant hydrolysis of the acyl chloride. What is the most likely cause?
The most probable cause is the presence of water in your reaction setup. Identifying the source of moisture is the critical first step to resolving the issue.
Potential Sources of Water Contamination:
-
Solvents: "Anhydrous" or "dry" solvents from commercial suppliers can still contain trace amounts of water, and their water content can increase over time after the bottle is opened.
-
Reagents: Other reagents in your reaction, including the nucleophile or any added bases, may not be sufficiently dry.
-
Glassware: Improperly dried glassware is a common source of water contamination.
-
Atmosphere: Atmospheric moisture can be a significant contributor, especially on humid days, if the reaction is not performed under an inert atmosphere.[3]
-
Handling/Technique: Frequent opening of reagent bottles, using wet syringes or needles, or extended exposure of reactants to air can introduce moisture.
Below is a logical workflow to help you troubleshoot the source of water contamination.
Caption: Troubleshooting workflow for identifying sources of water contamination.
Q2: I am using a commercial anhydrous solvent. Is that not sufficient?
While commercial anhydrous solvents are a good starting point, their water content can vary. For highly moisture-sensitive reactions involving acyl chlorides, it is best practice to freshly dry the solvent before use.
Q3: Can I add a drying agent directly to my reaction?
Yes, this is a common and effective strategy. Adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture can sequester water that is present in the solvent or generated as a byproduct.[6]
Important Considerations:
-
Compatibility: Ensure the drying agent is chemically inert to your reactants and products.[7] For example, magnesium sulfate (MgSO₄) is slightly acidic, while potassium carbonate (K₂CO₃) is basic.[7][8] Molecular sieves can be slightly basic.[8]
-
Activation: Molecular sieves must be activated before use by heating them under vacuum to remove adsorbed water.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of hydrolysis for this compound?
Acyl chlorides hydrolyze via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and hydrochloric acid (HCl).[5][10]
Caption: Nucleophilic addition-elimination mechanism for acyl chloride hydrolysis.
Q2: Which solvents are best for reactions with this acyl chloride?
Aprotic, non-polar, and rigorously dried solvents are recommended. Suitable options include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
Acetonitrile (MeCN)
-
Diethyl ether
Solvents containing hydroxyl groups (like alcohols) or primary/secondary amines should be avoided unless they are the intended reactant, as they will react with the acyl chloride.
Q3: How do I properly store this compound?
Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator.[11][12] This minimizes exposure to atmospheric moisture. Storing it over a suitable drying agent like molecular sieves may also be an option.[11]
Q4: What are the best practices for setting up a moisture-sensitive reaction?
A general workflow for ensuring anhydrous conditions is as follows:
-
Dry Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Dry Solvents & Reagents: Use freshly distilled solvents and ensure all other reagents are anhydrous. (See Protocol 1).
-
Inert Atmosphere: Assemble the reaction apparatus while still hot (if flame-dried) and maintain a positive pressure of inert gas throughout the experiment. (See Protocol 2).
-
Anhydrous Transfers: Use dry syringes or cannulas for transferring all liquids.
-
Monitor: Keep the system sealed from the atmosphere until the reaction is complete and ready for workup.
Caption: Experimental workflow for setting up an anhydrous reaction.
Data Presentation
Table 1: Comparison of Common Laboratory Drying Agents
This table provides a summary of common drying agents that can be used for removing water from organic solvents.
| Drying Agent | Capacity | Speed | Efficiency | Acidity | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Good | Acidic[8] | A good general-purpose drying agent, but avoid with acid-sensitive compounds.[7] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Low | Neutral | Slower than MgSO₄; often requires longer contact time.[13] |
| Calcium Chloride (CaCl₂) | High | Fast | Good | Neutral | Can form complexes with alcohols, amines, and some carbonyl compounds.[7][14] |
| Molecular Sieves (3Å/4Å) | Moderate | Moderate | Very High | Basic[8] | Excellent for achieving very low water content. Must be activated before use.[15][16] |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate | Moderate | Basic | Suitable for drying basic or neutral solutions; reacts with acidic compounds.[7] |
Experimental Protocols
Protocol 1: Solvent Drying by Distillation
This protocol describes a standard method for obtaining ultra-dry solvents, using THF as an example.
Materials:
-
Round-bottom flask
-
Distillation head, condenser, and receiving flask (all oven or flame-dried)
-
Magnetic stir bar
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
THF (reagent grade)
-
Drying agent: Sodium metal and benzophenone (as an indicator)
Procedure:
-
Pre-dry the THF over a less reactive drying agent like anhydrous CaCl₂ or molecular sieves.
-
Place the pre-dried THF and a stir bar into a flame-dried round-bottom flask under an inert atmosphere.
-
Carefully add small pieces of sodium metal to the flask.
-
Add a small amount of benzophenone. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium is required.
-
Once the blue color is stable, attach the distillation apparatus (which has been flushed with inert gas).
-
Heat the flask to reflux and collect the distilled solvent in the receiving flask under a positive pressure of inert gas.
-
Use the freshly distilled solvent immediately for the best results.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the setup for a reaction that is sensitive to atmospheric moisture.
Materials:
-
Flame-dried reaction flask with a stir bar and rubber septum
-
Schlenk line or a manifold with nitrogen/argon and vacuum lines
-
Bubbler (to monitor gas flow)
-
Dry syringes and needles
Procedure:
-
Assemble the flame-dried glassware while it is still warm and immediately attach it to the Schlenk line or inert gas manifold.
-
Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge cycle" at least three times to ensure all air has been removed.
-
Maintain a slight positive pressure of the inert gas throughout the experiment. This can be monitored with an oil bubbler.
-
Add dry solvents and liquid reagents to the flask through the rubber septum using a dry syringe and needle.
-
Add solid reagents under a strong counter-flow of inert gas or in a glovebox.
-
To maintain the inert atmosphere, pierce the septum with the needle of the syringe first, and then pierce it with a second "outlet" needle that is connected to the bubbler before injecting the liquid. This prevents pressure buildup.
-
Once all reagents are added, remove the outlet needle and allow the reaction to proceed under the positive pressure from the gas line.
References
- 1. savemyexams.com [savemyexams.com]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. sserc.pogo-app.co.uk [sserc.pogo-app.co.uk]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Page loading... [wap.guidechem.com]
- 13. How To [chem.rochester.edu]
- 14. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 15. researchgate.net [researchgate.net]
- 16. refp.cohlife.org [refp.cohlife.org]
optimization of reaction conditions for 2-(Pent-4-ynyloxy)isonicotinoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions involving 2-(Pent-4-ynyloxy)isonicotinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for preparing isonicotinoyl chlorides is by treating the corresponding isonicotinic acid with a chlorinating agent.[1][2][3] Thionyl chloride (SOCl₂) is a common choice, often used in excess and refluxed with the carboxylic acid.[1][2] Another effective reagent is oxalyl chloride, typically used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (DCM).[4]
Q2: My this compound is a solid and is poorly soluble in my reaction solvent. What can I do?
A2: Isonicotinoyl chlorides are often prepared as their hydrochloride salts, which can exhibit low solubility in inert organic solvents.[5] You may need to use a co-solvent or a more polar solvent to improve solubility. For subsequent reactions, the addition of a tertiary amine base (like triethylamine) will neutralize the hydrochloride and can improve solubility.[5]
Q3: Are the pent-4-ynyloxy functional groups (terminal alkyne and ether) stable during the synthesis and subsequent reactions of the acyl chloride?
A3: Generally, terminal alkynes and ether linkages are stable to the common conditions used for acyl chloride formation (e.g., SOCl₂ or oxalyl chloride/DMF). However, prolonged exposure to high temperatures or strongly acidic or basic conditions should be avoided to prevent potential side reactions. The high reactivity of the acyl chloride itself is usually the main focus of reaction optimization.[6]
Q4: What are the best practices for storing this compound?
A4: Acyl chlorides are highly reactive and sensitive to moisture.[7] They should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis back to the carboxylic acid.[2]
Q5: When using this compound for an amidation or esterification reaction, why is a base required?
A5: These reactions produce hydrogen chloride (HCl) as a byproduct.[3] The base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is added to neutralize the HCl.[3] This prevents the protonation and deactivation of amine nucleophiles and can improve reaction rates and yields. For reactions involving expensive amines, using two equivalents of the amine (one as the nucleophile and one as the HCl scavenger) is a common strategy, though a separate sacrificial base is often preferred.[3]
Troubleshooting Guides
Guide 1: Synthesis of this compound
This guide addresses common issues encountered when converting 2-(Pent-4-ynyloxy)isonicotinic acid to the corresponding acyl chloride.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low or No Conversion to Acyl Chloride | 1. Insufficiently reactive chlorinating agent. 2. Reaction temperature is too low or reaction time is too short. 3. Presence of water in the starting material or solvent, leading to hydrolysis of the product. | 1. Use a more reactive chlorinating agent (e.g., oxalyl chloride with catalytic DMF instead of only thionyl chloride).[4] 2. Increase the reaction temperature to reflux or extend the reaction time.[2] Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Formation of Anhydride Byproduct | Incomplete reaction with the chlorinating agent can sometimes lead to the formation of the corresponding acid anhydride. | Increase the equivalents of the chlorinating agent (e.g., use 1.5-2.0 equivalents of oxalyl chloride). Ensure the reaction goes to completion. |
| Product is an Insoluble Solid | The product has likely formed as the hydrochloride salt due to the basicity of the pyridine nitrogen. | This is a common occurrence.[5] The hydrochloride salt can often be used directly in the next step. If necessary for purification or characterization, it can be carefully neutralized. For subsequent reactions, the addition of a base like triethylamine will neutralize the HCl.[5] |
| Difficulty in Removing Excess Thionyl Chloride | Thionyl chloride has a relatively high boiling point (76 °C). | Remove excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). Co-evaporation with an inert, high-boiling solvent like toluene can aid in its complete removal. |
Guide 2: Amide/Ester Formation using this compound
This guide focuses on troubleshooting the reaction of the acyl chloride with a nucleophile (amine or alcohol).
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low Yield of Amide or Ester | 1. Deactivated or poor nucleophile (e.g., sterically hindered amine/alcohol, electron-deficient aniline). 2. Insufficient base to neutralize the HCl byproduct. 3. Hydrolysis of the acyl chloride before or during the reaction. 4. Formation of a precipitate (e.g., amine hydrochloride salt) that removes the nucleophile from the solution. | 1. Increase the reaction temperature. Consider adding a catalyst like 4-dimethylaminopyridine (DMAP), especially for esterifications with hindered alcohols.[8] 2. Ensure at least one equivalent of base (e.g., triethylamine) is used per equivalent of acyl chloride.[3] 3. Ensure all reagents and solvents are anhydrous. Add the nucleophile and base to the acyl chloride solution under an inert atmosphere. 4. Use a more polar solvent or a solvent mixture to improve solubility. Add the acyl chloride solution slowly to the solution of the amine and base.[9] |
| Multiple Spots on TLC / Complex Product Mixture | 1. The acyl chloride is unstable under the reaction conditions. 2. The nucleophile or product is unstable. 3. Side reactions with the pent-4-ynyloxy group. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[10] 2. Re-evaluate the reaction conditions (base, solvent, temperature) for compatibility with your specific substrates. 3. While generally stable, consider milder conditions if side reactions are suspected. |
| No Reaction Occurs | 1. The acyl chloride was not successfully formed in the previous step. 2. The nucleophile is not reactive enough. | 1. Confirm the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch around 1750-1800 cm⁻¹) before proceeding. 2. For unreactive amines, consider converting them to a more nucleophilic species (e.g., using a stronger, non-nucleophilic base to deprotonate). |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Materials: 2-(Pent-4-ynyloxy)isonicotinic acid, thionyl chloride (SOCl₂), or oxalyl chloride and dimethylformamide (DMF), anhydrous solvent (e.g., DCM or toluene).
-
Procedure using Thionyl Chloride:
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq).
-
Carefully add an excess of thionyl chloride (e.g., 5-10 eq) at 0 °C.[11]
-
Optionally, add a catalytic amount of DMF (1-2 drops).[5]
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases.[1][11]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. Toluene can be added and evaporated to help remove the last traces.
-
The resulting crude this compound (often as its hydrochloride salt) can be used in the next step without further purification.[1][5]
-
Protocol 2: General Procedure for Amide Formation
-
Materials: Crude this compound, amine, triethylamine (NEt₃), anhydrous dichloromethane (DCM).
-
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and subsequent reaction of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. youtube.com [youtube.com]
- 11. prepchem.com [prepchem.com]
side products in 2-(Pent-4-ynyloxy)isonicotinoyl chloride reactions
Welcome to the technical support center for 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile building block.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Synthesis of this compound
Q1: The conversion of 2-(Pent-4-ynyloxy)isonicotinic acid to the acyl chloride is incomplete, and I observe the starting material in my crude product. What could be the cause?
A1: Incomplete conversion is a common issue and can arise from several factors:
-
Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is used. For solid carboxylic acids, ensuring proper mixing and suspension in the solvent is crucial for the reaction to go to completion.
-
Reaction Time and Temperature: The reaction may require heating (reflux) to proceed to completion. Monitor the reaction by a suitable method (e.g., quenching a small aliquot with methanol to form the methyl ester and analyzing by TLC or LC-MS) to determine the endpoint.
-
Quality of Reagents: The chlorinating agent may have degraded over time. Using a freshly opened bottle or a recently distilled reagent is recommended.
| Parameter | Recommendation |
| Thionyl Chloride | Use 1.5 to 2.0 equivalents. |
| Oxalyl Chloride | Use 1.2 to 1.5 equivalents with a catalytic amount of DMF. |
| Reaction Temperature | Reflux in a suitable solvent (e.g., DCM, toluene). |
| Reaction Time | Typically 1-4 hours, but should be monitored. |
Q2: My final product is an oil or a sticky solid and appears impure. What are the likely side products?
A2: The formation of impurities often results from the high reactivity of the acyl chloride and the presence of multiple functional groups. Potential side products include:
-
Hydrolysis Product: The most common impurity is the starting carboxylic acid, 2-(Pent-4-ynyloxy)isonicotinic acid, formed by the reaction of the acyl chloride with adventitious moisture.
-
Anhydride Formation: The acyl chloride can react with the unreacted carboxylic acid to form the corresponding anhydride.
-
Products of Ether Cleavage: The HCl generated as a byproduct during the reaction with thionyl chloride can potentially cleave the ether linkage, leading to 2-hydroxyisonicotinoyl chloride or subsequent products.
-
Alkyne-Related Side Products: While less common under these conditions, strong acids and high temperatures could potentially lead to hydration or other reactions of the terminal alkyne.
To minimize these, it is critical to use anhydrous solvents and reagents and to work under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I confirm the formation of the acyl chloride and check for impurities?
A3: Direct analysis of the highly reactive acyl chloride can be challenging. A common and effective method is to derivatize a small aliquot of the reaction mixture. For example, quenching a sample with anhydrous methanol or benzylamine will produce the corresponding stable methyl ester or benzylamide, which can be easily analyzed by TLC, LC-MS, or NMR to confirm the conversion of the starting material and identify any major byproducts.
Reactions with this compound
Q4: My reaction with a nucleophile (e.g., an amine or alcohol) is giving a low yield of the desired product, and I see a significant amount of the 2-(Pent-4-ynyloxy)isonicotinic acid.
A4: This is a strong indication of hydrolysis of your acyl chloride. To troubleshoot this:
-
Dry Your Reagents and Solvents: Ensure your nucleophile, solvent, and any added base (e.g., triethylamine, pyridine) are thoroughly dried. Molecular sieves can be used to dry solvents.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.
-
Order of Addition: Adding the acyl chloride solution to the mixture of the nucleophile and base is often preferred.
Q5: I am observing an unexpected, highly conjugated byproduct in my reaction. Could this be from an intramolecular cyclization?
A5: Yes, intramolecular cyclization is a potential side reaction pathway. The pyridine nitrogen can act as a nucleophile, attacking the highly electrophilic acyl chloride. This would lead to a fused, positively charged pyridinium species, which could then undergo further reactions.
To minimize this, consider the following:
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can disfavor the intramolecular cyclization pathway.
-
Rapid Reaction with Nucleophile: Ensuring a rapid reaction with your intended external nucleophile by using it in a slight excess can outcompete the slower intramolecular reaction.
Below is a diagram illustrating the main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for the synthesis of this compound?
A1: A general protocol for the synthesis from 2-(Pent-4-ynyloxy)isonicotinic acid is as follows. Note that all glassware should be oven-dried and the reaction should be performed under an inert atmosphere.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or toluene (approx. 0.2-0.5 M concentration).
-
Chlorinating Agent:
-
Using Thionyl Chloride: Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Using Oxalyl Chloride: Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
-
Reaction: Stir the mixture at room temperature until gas evolution ceases (if using oxalyl chloride) and then heat to reflux for 1-3 hours.
-
Monitoring: Monitor the reaction by quenching an aliquot with anhydrous methanol and analyzing the resulting methyl ester by TLC or LC-MS against the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess chlorinating agent under reduced pressure. It is advisable to use a trap to protect the vacuum pump from corrosive byproducts. The resulting crude acyl chloride is often used immediately in the next step without further purification.
Q2: How should I store this compound?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and at a low temperature (e.g., in a refrigerator or freezer). If it is a solid, a desiccator can also be used. It is best to use it immediately after its preparation.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound is incompatible with:
-
Water and other protic solvents (e.g., alcohols, primary and secondary amines) unless they are the intended reactant.
-
Strong bases, which can promote side reactions.
-
Moist air.
Q4: What are the expected yields for reactions involving this acyl chloride?
A4: The yield of the acyl chloride synthesis is typically high (often assumed to be quantitative for immediate use). The yield of subsequent reactions with nucleophiles depends heavily on the specific nucleophile and reaction conditions. With proper anhydrous techniques, yields for amide or ester formation can be expected to be in the range of 70-95%. A significant decrease in yield is often attributable to hydrolysis of the acyl chloride.
| Reaction Type | Typical Yield Range | Potential Reason for Low Yield |
| Amide formation | 75-95% | Hydrolysis of acyl chloride, steric hindrance. |
| Ester formation | 70-90% | Incomplete reaction, hydrolysis. |
Below is a workflow for troubleshooting low yields in reactions with this compound.
Technical Support Center: Purification of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of conjugates synthesized using 2-(Pent-4-ynyloxy)isonicotinoyl chloride.
Troubleshooting Guides
Purification of conjugates derived from this compound can present several challenges, from the removal of unreacted starting materials to the separation of closely related product isoforms. This section provides a systematic approach to identifying and resolving common purification issues.
Problem: Incomplete Removal of Unreacted this compound or its Hydrolysis Product
-
Potential Cause: The acyl chloride is highly reactive and can hydrolyze to the corresponding carboxylic acid. Both the unreacted acyl chloride and its hydrolysis byproduct can be difficult to remove due to their small size and potential for non-specific interactions.
-
Recommended Solutions:
| Method | Principle | Key Parameters | Expected Outcome |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane with a specific molecular weight cutoff (MWCO). | Select a MWCO that retains the conjugate while allowing small molecules to pass through (e.g., 10-30 kDa for antibody conjugates). Perform sufficient diafiltration volumes (typically 5-10) to wash out impurities.[1] | >99% removal of small molecule impurities.[2] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Use a resin with an appropriate pore size to separate the large conjugate from smaller unreacted linkers. | High-resolution separation, but can be time-consuming and lead to sample dilution.[3] |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid phase and a liquid phase. | For peptide conjugates, a reversed-phase SPE cartridge can be used. The peptide conjugate will be retained, while the more polar unreacted linker and its hydrolysis product may be washed away. | Effective for smaller conjugates like peptides. |
| Quenching Reaction | Addition of a nucleophilic scavenger to react with the excess acyl chloride. | Add a primary amine (e.g., Tris or glycine) after the conjugation reaction is complete to "cap" any remaining reactive acyl chloride, forming a more easily removable adduct. | Converts the reactive species to a more polar and easily separable byproduct. |
Problem: Presence of Aggregates in the Purified Conjugate
-
Potential Cause: The hydrophobic nature of the pent-4-ynyloxy group can increase the propensity for aggregation, especially for antibody-drug conjugates (ADCs). The conjugation process itself, including changes in pH or the use of organic co-solvents, can also induce aggregation.
-
Recommended Solutions:
| Method | Principle | Key Parameters | Expected Outcome |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. | An effective method to separate monomers from dimers and higher-order aggregates.[3] | High purity monomeric conjugate, but with potential for sample dilution. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Can be used to separate different drug-to-antibody ratio (DAR) species, and in some cases, can also resolve aggregates from the monomer.[4][5] | Provides information on both aggregation and DAR distribution. |
| Formulation Optimization | Modifying buffer conditions to improve conjugate stability. | Screen different pH values, excipients (e.g., polysorbate 20/80, sucrose, arginine) to find conditions that minimize aggregation. | Improved long-term stability and reduced aggregation. |
Problem: Heterogeneous Drug-to-Antibody Ratio (DAR) Profile
-
Potential Cause: The reaction of this compound with antibodies typically occurs on surface-exposed lysine residues, leading to a heterogeneous mixture of species with different numbers of linkers attached.
-
Recommended Solutions:
| Method | Principle | Key Parameters | Expected Outcome |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. As the DAR increases, the hydrophobicity of the ADC increases, allowing for separation of different DAR species.[4][6] | Gradient elution with a decreasing salt concentration is typically used. | Resolution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.). |
| Ion Exchange Chromatography (IEX) | Separation based on charge. If the linker or drug carries a charge, or if conjugation masks the charge of lysine residues, IEX can be used to separate different DAR species.[4] | pH and salt concentration of the mobile phase are critical parameters. | Can provide an orthogonal separation method to HIC for DAR characterization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound conjugates?
A1: The most common impurities include:
-
Unreacted this compound: A highly reactive species that should be removed or quenched.
-
2-(Pent-4-ynyloxy)isonicotinic acid: The hydrolysis product of the acyl chloride, which will be present if moisture is not carefully excluded during the reaction.
-
Aggregates: High molecular weight species of your conjugate, often induced by the hydrophobicity of the linker.
-
Byproducts from side reactions: Depending on the nature of your target molecule, side reactions with other nucleophilic functional groups (e.g., hydroxyl, thiol) could occur, leading to undesired conjugates.
-
Residual solvents and reagents: Any organic solvents (e.g., DMSO, DMF) or catalysts used in the conjugation reaction must be removed.[1]
Q2: How can I monitor the progress of the purification?
A2: A combination of analytical techniques is recommended:
-
UV-Vis Spectroscopy: To determine the concentration of the conjugate and, if the drug has a distinct absorbance, to estimate the average DAR.
-
High-Performance Liquid Chromatography (HPLC):
-
Size Exclusion Chromatography (SEC-HPLC): To quantify the amount of monomer, aggregates, and fragments.
-
Reversed-Phase HPLC (RP-HPLC): For analyzing smaller conjugates like peptides and to assess the purity of the linker-drug. It can also be used to determine the DAR of reduced and denatured ADCs.[6]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the distribution of DAR species in ADCs.[4][5][6]
-
-
Mass Spectrometry (MS): To confirm the identity of the conjugate and to determine the exact mass, which can verify the number of linkers conjugated.
Q3: My peptide-conjugate is proving difficult to purify by reversed-phase HPLC. What could be the issue and what are the alternatives?
A3: Challenges in RP-HPLC purification of peptide conjugates can arise from:
-
Poor Solubility: The conjugate may not be soluble in the mobile phase.
-
On-column Degradation: The acidic conditions and organic solvents of RP-HPLC can sometimes degrade the conjugate.
-
Complex Crude Mixture: The presence of closely eluting impurities or unreacted peptide can make separation difficult.
Alternatives and solutions include:
-
Solid-Phase Extraction (SPE): A useful first step for desalting and removing major impurities before a final polishing step by HPLC.[7]
-
Ion-Exchange Chromatography (IEX): If your peptide has a net charge, IEX can be a powerful and orthogonal purification technique.
-
Method Development in RP-HPLC:
-
Solvent System: Try different organic modifiers (e.g., ethanol, isopropanol) or ion-pairing agents.
-
Column Chemistry: Test different stationary phases (e.g., C8, C4, Phenyl).
-
pH: Adjusting the pH of the mobile phase can significantly alter the retention and selectivity.
-
Q4: What is the best way to remove residual organic solvents like DMSO or DMF after the conjugation reaction?
A4: For macromolecular conjugates like antibodies, Tangential Flow Filtration (TFF) with a suitable MWCO membrane is the most efficient and scalable method for removing residual solvents.[1] A study demonstrated that 10 diafiltration volumes could reduce DMSO concentration by a factor of over 10,000.[1] For smaller molecules like peptides, repeated lyophilization from an appropriate solvent (e.g., water/acetonitrile mixture) can be effective.
Experimental Protocols
Protocol 1: General Purification of an Antibody-2-(Pent-4-ynyloxy)isonicotinoyl Conjugate using Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC)
-
Quenching the Reaction:
-
After the desired conjugation time, add a 10-fold molar excess of 1 M Tris-HCl, pH 8.0 to the reaction mixture to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Buffer Exchange and Removal of Small Molecules by TFF:
-
Set up a TFF system with a 30 kDa MWCO membrane.
-
Equilibrate the system with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentrate the quenched reaction mixture to a target concentration of 10-20 mg/mL.
-
Perform diafiltration with at least 5-10 diavolumes of the storage buffer to remove unreacted linker, its hydrolysis product, quenching agent, and residual solvents.
-
-
Aggregate Removal by Preparative SEC:
-
Equilibrate a preparative SEC column (e.g., Superdex 200 or equivalent) with the storage buffer.
-
Load the purified and concentrated conjugate from the TFF step onto the column.
-
Collect fractions corresponding to the monomeric conjugate peak.
-
Pool the fractions containing the purified monomeric conjugate.
-
-
Final Concentration and Analysis:
-
Concentrate the pooled fractions to the desired final concentration using a centrifugal concentration device or TFF.
-
Analyze the final product for purity (SEC-HPLC), concentration (A280), and DAR (HIC-HPLC and/or UV-Vis).
-
Visualizations
Caption: General workflow for the purification of this compound conjugates.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. adcreview.com [adcreview.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
how to improve the solubility of 2-(Pent-4-ynyloxy)isonicotinoyl chloride for aqueous reactions
This guide provides researchers, scientists, and drug development professionals with technical support for using 2-(Pent-4-ynyloxy)isonicotinoyl chloride in aqueous reaction environments. It addresses common challenges related to solubility and reactivity and offers practical solutions and protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound won't dissolve or immediately forms a white precipitate when added to my aqueous buffer. What is happening?
A: This is a common issue stemming from two combined factors: the compound's inherent properties and its high reactivity.
-
Poor Aqueous Solubility: The molecule has a hydrophobic pentynyl ether group, which limits its solubility in water.
-
Rapid Hydrolysis: More critically, this compound is an acyl chloride. Acyl chlorides are highly reactive and react vigorously with water in a process called hydrolysis.[1][2][3] This reaction is often instantaneous at room temperature and converts the acyl chloride into its corresponding carboxylic acid, 2-(Pent-4-ynyloxy)isonicotinic acid.[4] This carboxylic acid byproduct may itself be poorly soluble in your specific buffer system, causing it to precipitate out of the solution. Therefore, the precipitate you observe may not be the starting material but rather its hydrolyzed form.
Q2: My reaction yield is extremely low. I'm trying to react it with an amine in water, but I mostly recover my amine starting material and an insoluble byproduct.
A: The low yield is almost certainly due to the competing hydrolysis reaction. The water in your solvent is acting as a competing nucleophile against your target amine. Since water is the solvent, its molar concentration is exceptionally high, making the rate of hydrolysis very fast, often faster than the desired amidation reaction.[5][6] The byproduct you are recovering is likely the 2-(Pent-4-ynyloxy)isonicotinic acid from hydrolysis.
Q3: How can I improve the outcome of my aqueous reaction with this compound?
A: To achieve a successful reaction, you must minimize the competing hydrolysis. This can be accomplished by modifying the reaction conditions to favor the reaction with your target nucleophile over water. The following methods are recommended:
-
Use a Water-Miscible Co-solvent: This is the most common and effective approach. Dissolve the acyl chloride in a minimal amount of a dry, water-miscible organic solvent before adding it to the aqueous solution containing your nucleophile. This keeps the acyl chloride concentration in the purely aqueous phase low at any given moment, reducing the chance of hydrolysis.[7][8]
-
Employ Biphasic (Schotten-Baumann) Conditions: This classic method is ideal for reactions between a water-insoluble acyl chloride and a water-soluble nucleophile (like an amine or alcohol).[9][10] The reaction is performed in a two-phase system, typically an organic solvent (like dichloromethane) and water. The acyl chloride remains in the organic phase, while the nucleophile is in the aqueous phase, which also contains a base (e.g., NaOH) to neutralize the HCl byproduct.[11][12] The reaction occurs at the interface of the two layers.
-
Lower the Reaction Temperature: Performing the reaction at a reduced temperature (e.g., 0 °C) can significantly slow the rate of hydrolysis. While the rate of the desired reaction will also decrease, the reduction in the hydrolysis rate is often more pronounced, thus improving the product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in aqueous solutions?
A: The primary challenge is its reactivity, not just its solubility. As an acyl chloride, it is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis that consumes the starting material and complicates purification.[2][13] Any experimental design must prioritize minimizing this side reaction.
Q2: What are the best co-solvents for this type of reaction?
A: The ideal co-solvent should be water-miscible, inert to the acyl chloride, and easy to remove after the reaction. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). The choice depends on your specific reactants and reaction conditions.
Table 1: Comparison of Common Co-solvents for Aqueous Reactions
| Co-Solvent | Water Miscibility | Boiling Point (°C) | Notes |
| DMSO | Miscible | 189 | High boiling point can make removal difficult. Can aid in dissolving very hydrophobic compounds.[14] |
| DMF | Miscible | 153 | Excellent solvent, but can be difficult to remove. May react with some reagents under harsh conditions. |
| Acetonitrile | Miscible | 82 | Relatively low boiling point, making it easier to remove. Generally inert. |
| THF | Miscible | 66 | Lower boiling point is advantageous for removal. Can form peroxides upon storage. |
| Dioxane | Miscible | 101 | Good solvent but has safety concerns (peroxide formation, toxicity). |
Q3: Are there alternatives to using the acyl chloride directly for forming an amide bond in an aqueous medium?
A: Yes. If direct acylation with the acyl chloride proves too difficult, you can convert the corresponding carboxylic acid (2-(Pent-4-ynyloxy)isonicotinic acid) into a more water-stable activated intermediate. These intermediates are still reactive enough to acylate your target but are less prone to rapid hydrolysis. Common alternatives include:
-
Active Esters (e.g., NHS esters): These are stable enough to be isolated and can react cleanly with amines in aqueous buffers.
-
Using Water-Soluble Coupling Reagents: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt or Oxyma, can facilitate amide bond formation directly from the carboxylic acid in aqueous or mixed aqueous/organic systems.[15]
Q4: How can I monitor the reaction to confirm if hydrolysis is the main problem?
A: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
By TLC: Spot your reaction mixture alongside standards of your starting materials and the corresponding carboxylic acid (the hydrolysis product). The appearance of a new spot matching the carboxylic acid standard confirms hydrolysis.
-
By LC-MS: This is a more definitive method. You can directly observe the mass-to-charge ratio (m/z) of your starting materials, desired product, and the hydrolysis byproduct, allowing you to quantify the extent of each reaction pathway.
Experimental Protocols
Protocol: Amide Formation Using a Co-Solvent System
This protocol describes a general method for reacting this compound with a primary amine in a mixed aqueous-organic system.
Materials:
-
This compound
-
Target amine
-
Dry, water-miscible co-solvent (e.g., Acetonitrile or THF)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8-9)
-
Ice bath
Procedure:
-
Prepare the Amine Solution: In a round-bottom flask, dissolve the amine (1.0 equivalent) in the aqueous buffer. Cool the flask to 0 °C in an ice bath with gentle stirring. The basic buffer acts as the base to neutralize the HCl generated during the reaction.[11]
-
Prepare the Acyl Chloride Solution: In a separate, dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of the dry co-solvent (e.g., 1-2 mL of THF per 100 mg of acyl chloride). Ensure the vial is moisture-free.
-
Perform the Reaction: Using a syringe or dropping funnel, add the acyl chloride solution dropwise to the cold, stirring amine solution over 10-15 minutes. A slow addition is crucial to maintain a low instantaneous concentration of the acyl chloride, which minimizes hydrolysis.
-
Monitor the Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Visualization of Reaction Pathways
The following diagram illustrates the central challenge in aqueous reactions with acyl chlorides: the competition between the desired reaction with a nucleophile (e.g., an amine) and the undesired hydrolysis by water.
Caption: Competing reaction pathways for an acyl chloride in an aqueous medium.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Schotten-Baumann Reaction [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amide Synthesis [fishersci.it]
common mistakes in handling 2-(Pent-4-ynyloxy)isonicotinoyl chloride
Welcome to the technical support center for 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical reagent that incorporates two key functional groups: a highly reactive isonicotinoyl chloride and a terminal alkyne. The isonicotinoyl chloride moiety allows for efficient acylation of nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. The terminal alkyne serves as a handle for "click" chemistry, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the conjugation of this molecule to azide-containing substrates. This dual functionality makes it a valuable tool in the synthesis of complex molecules, including bioconjugates and drug delivery systems.
Q2: What are the main safety precautions I should take when handling this compound?
A2: As an acyl chloride, this compound is highly reactive and moisture-sensitive. It is corrosive and will cause severe skin burns and eye damage upon contact.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors. It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place to prevent hydrolysis.
Q3: My compound appears to have degraded upon storage. What could be the cause?
A3: The most common cause of degradation for acyl chlorides is exposure to moisture.[3] Hydrolysis of the acyl chloride group to the corresponding carboxylic acid is a rapid process. To minimize degradation, ensure the compound is stored in a desiccator or a glovebox and handled using anhydrous techniques. The pyridine ring can also contribute to instability, and prolonged storage, even under ideal conditions, may lead to some degradation. It is recommended to use the compound as fresh as possible.
Q4: Can I use this reagent in aqueous or protic solvents?
A4: Due to the high reactivity of the acyl chloride group with water and other protic solvents, it is generally not recommended to perform acylation reactions in these media without specific protocols, such as the Schotten-Baumann reaction, which uses a biphasic system and a base to neutralize the HCl byproduct.[4] For most applications, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are preferred for the acylation step. The subsequent click chemistry step, however, is often performed in a variety of solvents, including aqueous buffers.
Troubleshooting Guides
Acylation Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Reagent degradation: The acyl chloride may have hydrolyzed due to improper storage or handling. | - Use a fresh batch of the reagent.- Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. |
| Insufficiently nucleophilic substrate: The amine or alcohol may not be reactive enough under the chosen conditions. | - For weakly nucleophilic amines or alcohols, consider adding a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).- For acylations of amines, ensure the freebase form is used, as the protonated amine is not nucleophilic. | |
| Poor solubility of reactants: The isonicotinoyl chloride moiety, especially if protonated, can have limited solubility in some organic solvents.[5] | - Try a different anhydrous solvent or a solvent mixture (e.g., THF/DCM).- Gentle warming may improve solubility, but monitor for potential side reactions. | |
| Formation of multiple products | Diacylation: If the nucleophile has multiple reactive sites, diacylation may occur. | - Use a limiting amount of the acyl chloride and add it slowly to the reaction mixture.- Consider using a protecting group strategy for the substrate. |
| Side reactions with the alkyne: Under certain conditions, the alkyne may undergo undesired reactions. | - Avoid strongly acidic or basic conditions that could promote alkyne hydration or isomerization.- Perform the reaction at the lowest effective temperature. | |
| Intramolecular cyclization: Although not extensively reported for this specific structure, the possibility of intramolecular reactions should be considered, especially at elevated temperatures. | - Maintain low reaction temperatures.- Use a non-coordinating base to minimize the formation of reactive intermediates. | |
| Difficulty in product purification | HCl byproduct: The hydrogen chloride generated during the reaction can protonate basic functionalities, making extraction difficult. | - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl.- Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no click reaction yield | Copper catalyst oxidation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). | - Ensure the reaction is performed under an inert atmosphere or use a reducing agent like sodium ascorbate to regenerate Cu(I) in situ.[3] |
| Inappropriate ligand for the copper catalyst: The choice of ligand can significantly impact the reaction rate and efficiency. | - For reactions in aqueous media, consider ligands like THPTA or TBTA to stabilize the Cu(I) catalyst.- For organic solvents, different ligands may be more effective. | |
| Coordination of the pyridine nitrogen to the copper catalyst: The isonicotinoyl moiety could potentially coordinate to the copper, inhibiting the catalytic cycle. | - Increase the catalyst or ligand concentration.- Screen different copper sources and ligands. | |
| Formation of side products | Alkyne homocoupling (Glaser coupling): This is a common side reaction in CuAAC, leading to the formation of a diyne. | - Minimize the exposure of the reaction to oxygen.- Use an excess of the reducing agent (sodium ascorbate).[3] |
| Degradation of the substrate: Some biomolecules can be sensitive to the copper catalyst and/or the reactive oxygen species that can be generated. | - Use a copper-chelating ligand to minimize catalyst-induced degradation.- Degas all solutions thoroughly before starting the reaction. | |
| Inconsistent reaction rates | Variable quality of reagents: The purity of the copper source, reducing agent, and solvents can affect the reaction kinetics. | - Use high-purity reagents.- Prepare fresh solutions of the catalyst and reducing agent. |
Experimental Protocols
General Procedure for Amide Formation with a Primary Amine
This protocol describes a typical acylation of a primary amine with this compound.
-
Dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Primary Arylamine | Pyridine | THF | 0 to RT | 4-8 | 70-85 |
| Secondary Aliphatic Amine | DIEA | DCM | 0 to RT | 3-6 | 80-90 |
General Procedure for Ester Formation with a Primary Alcohol
This protocol outlines a typical esterification of a primary alcohol.
-
Dissolve the primary alcohol (1.0 eq.), a non-nucleophilic base such as pyridine (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
| Substrate Type | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | Pyridine/DMAP | DCM | 0 to RT | 12-16 | 75-90 |
| Phenol | Triethylamine | THF | 0 to RT | 6-12 | 80-95 |
| Secondary Alcohol | Pyridine/DMAP | DCM | RT to 40 | 24-48 | 50-70 |
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction with an azide-containing molecule.
-
Dissolve the alkyne-functionalized compound (1.0 eq.) and the azide (1.05 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the triazole product by column chromatography or recrystallization.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| CuSO₄/NaAsc | t-BuOH/H₂O | RT | 4-12 | >90 |
| CuI | DMF | RT | 2-6 | >95 |
| Cu(OAc)₂ | CH₃CN | RT | 6-18 | 85-95 |
Visualizations
Caption: Experimental workflow for the two-step utilization of this compound.
Caption: Troubleshooting logic for low yield in acylation reactions.
Caption: Potential degradation and side reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Construction of 2-Alkoxypyrans by an Acylation-Reductive Cyclization Sequence [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing 2-(Pent-4-ynyloxy)isonicotinoyl chloride for long-term storage
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-(Pent-4-ynyloxy)isonicotinoyl chloride. It provides essential information for the long-term storage and handling of this reactive compound, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for acyl chlorides, including this compound, is hydrolysis.[1] This reaction occurs when the compound is exposed to moisture, even atmospheric humidity, leading to the formation of the corresponding carboxylic acid (2-(Pent-4-ynyloxy)isonicotinic acid) and hydrochloric acid (HCl) gas.[1][2][3]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as water, alcohols, and strong bases.[2][3] The container must be tightly sealed to prevent moisture ingress.[3] For optimal preservation, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
Q3: I notice a pungent, irritating odor upon opening the container. Is this normal?
A3: Yes, a pungent and irritating odor is a characteristic feature of many acyl chlorides.[1] This is often due to the slow release of HCl gas from hydrolysis upon any minor exposure to air and moisture.[1] However, a very strong odor may indicate significant degradation.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While a cool environment is beneficial, it is critical to prevent moisture condensation. If storing in a freezer, ensure the container is completely sealed and allow it to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold product. A desiccator cabinet at room temperature or in a cold room is a suitable alternative.
Q5: What are the main safety precautions when handling this compound?
A5: Due to its reactivity and corrosive nature, always handle this compound in a well-ventilated fume hood.[3] Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[3] Avoid all contact with skin and eyes and prevent inhalation of vapors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced reactivity in subsequent reactions (e.g., amidation, esterification) | The acyl chloride has likely degraded due to hydrolysis, converting it to the less reactive carboxylic acid. | - Confirm the purity of the starting material using techniques like ¹H NMR or IR spectroscopy. Look for the appearance of a broad -OH peak in the IR spectrum or a carboxylic acid proton in the NMR.- If degradation is confirmed, the material may need to be repurified by distillation or recrystallization, if applicable, or a fresh batch should be used.- Consider converting the carboxylic acid back to the acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. |
| Pressure buildup in the storage container. | This is likely due to the formation of HCl gas as a result of hydrolysis.[1][2] | - Carefully and slowly vent the container in a fume hood. - This is a strong indicator of moisture contamination. The integrity of the compound should be checked before use. - Consider transferring the material to a fresh, dry container under an inert atmosphere. |
| The material has solidified or changed in appearance. | This could be due to the formation of the carboxylic acid, which may have a different physical state or be less soluble in the remaining acyl chloride. | - Analyze a small sample to determine the composition. - If the product is crucial and a fresh supply is unavailable, purification may be attempted. |
| Inconsistent results between different batches or over time. | This points to ongoing degradation of the stored material. | - Implement stricter storage protocols. Aliquot the material into smaller, single-use quantities to minimize repeated exposure of the main stock to the atmosphere.[4] - Always handle the compound in a glove box or under a stream of inert gas.[4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via ¹H NMR
-
Initial Analysis: Immediately upon receiving a fresh batch, dissolve a small, accurately weighed sample in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere. Acquire a quantitative ¹H NMR spectrum.
-
Sample Storage: Store the bulk of the material under the conditions being tested (e.g., desiccated at room temperature, under nitrogen at 4°C, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), carefully take a new sample from the stored material under the same inert conditions.
-
NMR Acquisition: Prepare the NMR sample as in step 1 and acquire a new spectrum.
-
Data Comparison: Compare the integration of characteristic peaks of the acyl chloride with the appearance and integration of peaks corresponding to the carboxylic acid degradation product. The percentage of degradation can be calculated from the relative integrations.
Protocol 2: Recommended Handling Procedure for Use in Reactions
-
Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen). All solvents and reagents should be anhydrous.
-
Inert Atmosphere: Conduct the entire procedure under a positive pressure of an inert gas using a Schlenk line or in a glovebox.
-
Aliquot Transfer: If using a larger stock bottle, do not open it repeatedly. Transfer a working quantity to a smaller, dedicated vessel for immediate use.[4]
-
Reagent Addition: Use gas-tight syringes or cannulas to transfer the acyl chloride and other reagents.
-
Quenching: Once the reaction is complete, quench the reaction mixture carefully, typically with a nucleophilic scavenger or by slowly adding it to a cold aqueous solution in a fume hood to manage the HCl gas produced.
Visualizations
Degradation Pathway
Caption: Hydrolysis of this compound.
Recommended Experimental Workflow
Caption: Workflow for handling the reactive acyl chloride.
References
- 1. fiveable.me [fiveable.me]
- 2. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 3. nbinno.com [nbinno.com]
- 4. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Catalyst Selection for Efficient Click Reaction with 2-(Pent-4-ynyloxy)isonicotinoyl chloride
Welcome to the technical support center for catalyst selection in click chemistry applications. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the efficient coupling of 2-(Pent-4-ynyloxy)isonicotinoyl chloride with an azide partner.
Catalyst Selection and Reaction Optimization
The successful execution of a click reaction with a sensitive substrate like this compound hinges on the appropriate choice of catalyst and reaction conditions. The primary challenge with this substrate is the presence of the highly reactive isonicotinoyl chloride moiety, which is susceptible to hydrolysis and other nucleophilic attacks. Therefore, reaction conditions must be carefully selected to favor the azide-alkyne cycloaddition over potential side reactions.
Two main catalytic systems are considered for this transformation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
Comparison of CuAAC and RuAAC Catalytic Systems
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted 1,2,3-triazole | Exclusively 1,5-disubstituted 1,2,3-triazole |
| Typical Catalysts | In situ generated Cu(I) from CuSO₄/NaAscorbate, CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | CpRuCl(PPh₃)₂, CpRuCl(COD) |
| Common Solvents | Water, t-BuOH/H₂O, DMF, DMSO, CH₃CN | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Benzene |
| Functional Group Tolerance | Generally broad, but sensitive to some functional groups. The presence of water can be problematic for hydrolytically sensitive substrates. | Excellent, tolerates a wide range of functional groups, including many that are sensitive to CuAAC conditions. |
| Reaction Temperature | Room temperature to moderate heating (e.g., 45-80°C) | Room temperature to 80°C.[1][2] |
| Oxygen Sensitivity | Sensitive to oxygen, which oxidizes Cu(I) to the inactive Cu(II) state. Often requires degassing or inert atmosphere. | Less sensitive to oxygen than CuAAC. |
| Ligands | Often accelerated by ligands such as TBTA, THPTA, or various nitrogen-based ligands. | Generally does not require an external ligand. |
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity (CuAAC) | The Cu(I) catalyst may have been oxidized to Cu(II). Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate). |
| Catalyst Incompatibility | The chosen catalyst system may not be suitable for the substrate. If using CuAAC in a protic solvent, consider switching to a RuAAC system in an aprotic solvent like DCM or THF to minimize hydrolysis of the isonicotinoyl chloride. |
| Ligand Inhibition (CuAAC) | Some ligands can inhibit the reaction if used in excess. Optimize the copper-to-ligand ratio. For substrates with coordinating groups, a ligand may be essential to prevent catalyst sequestration. |
| Low Reactant Concentration | Click reactions can be sensitive to concentration. If possible, increase the concentration of your reactants. |
| Steric Hindrance | Significant steric bulk near the alkyne or azide can slow down the reaction. Consider increasing the reaction temperature or switching to a more active catalyst system. |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Isonicotinoyl Chloride | This is a primary concern. Avoid aqueous or protic solvents if possible. RuAAC in anhydrous DCM or THF is a recommended starting point. If using CuAAC, consider aprotic solvents like DMF or DMSO and ensure all reagents are anhydrous. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction in CuAAC, especially in the presence of oxygen. Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere. The use of an appropriate ligand can also suppress this side reaction. |
| Reaction with Solvent | Reactive solvents could potentially react with the isonicotinoyl chloride. Use inert, aprotic solvents. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Unreacted Starting Material | Optimize the reaction to go to completion to simplify purification. If separation is difficult, consider modifying the chromatographic conditions (e.g., different solvent system, different stationary phase). |
| Presence of Copper or Ruthenium Contaminants | For CuAAC, washing the organic extract with an aqueous solution of EDTA or ammonia can help remove residual copper. For both catalyst types, silica gel chromatography is typically effective at removing the metal catalyst. |
| Formation of the Carboxylic Acid from Hydrolysis | If hydrolysis of the isonicotinoyl chloride is unavoidable, the resulting carboxylic acid will have a different polarity from the desired triazole product. This difference can be exploited for purification by liquid-liquid extraction or chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended as a starting point for the click reaction with this compound?
A1: Given the hydrolytic sensitivity of the isonicotinoyl chloride group, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is the recommended starting point. This approach minimizes the risk of side reactions involving the acid chloride. A typical catalyst for this would be CpRuCl(PPh₃)₂ or CpRuCl(COD).[1][2]
Q2: Can I use the more common copper-catalyzed click chemistry (CuAAC) for this substrate?
A2: Yes, but with caution. If you choose to use CuAAC, it is crucial to use anhydrous aprotic solvents such as DMF or DMSO. A common catalyst system is CuI or a combination of CuSO₄ with a reducing agent like sodium ascorbate. The use of a ligand, such as TBTA, is often beneficial. However, the risk of hydrolysis is higher compared to the RuAAC system.
Q3: What are the typical reaction conditions for a RuAAC reaction with this type of substrate?
A3: A general starting point would be to dissolve your this compound and azide partner in anhydrous DCM under an inert atmosphere. Add 1-5 mol% of the ruthenium catalyst (e.g., Cp*RuCl(COD)). The reaction can often proceed at room temperature, but gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.[1][2] Reaction progress should be monitored by TLC or LC-MS.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials. The formation of a new, more polar spot (the triazole product) and the disappearance of the limiting reagent will indicate reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is the expected regioselectivity of the reaction?
A5: The regioselectivity is determined by the catalyst. CuAAC will exclusively yield the 1,4-disubstituted triazole isomer.[3] In contrast, RuAAC will exclusively yield the 1,5-disubstituted triazole isomer.[1] This is a critical consideration for your experimental design and the desired properties of your final product.
Experimental Protocols
The following are suggested starting protocols. Optimization may be required based on the specific azide being used.
Protocol 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Recommended for Isonicotinoyl Chloride Substrate
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane (DCM) is a good starting point.
-
Dissolve this compound (1.0 eq) and the desired azide (1.1 eq) in anhydrous DCM.
-
-
Reaction Setup:
-
To the solution from step 1, add the ruthenium catalyst, for example, Cp*RuCl(COD) (0.02 eq, 2 mol%).
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow at room temperature, it can be gently heated to 40-60°C.[2]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 1,5-disubstituted triazole.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Alternative Protocol
-
Reagent Preparation:
-
Use anhydrous, amine-free DMF as the solvent.
-
Dissolve this compound (1.0 eq) and the azide (1.1 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
In a separate flask, prepare the catalyst solution. Suspend CuI (0.05 eq, 5 mol%) in anhydrous DMF.
-
Add the catalyst suspension to the solution of the alkyne and azide.
-
If a ligand is used, add it to the catalyst suspension before adding it to the reactants. A common ligand is TBTA (0.05 eq).
-
Stir the reaction at room temperature or heat to 45-60°C if necessary.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted triazole.
-
Visualizations
Caption: General experimental workflow for the catalyzed azide-alkyne cycloaddition.
Caption: Decision logic for catalyst selection based on substrate sensitivity and desired regioselectivity.
References
Validation & Comparative
A Comparative Guide to Protein Labeling for Mass Spectrometry: Featuring 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein labeling strategies for mass spectrometry-based proteomics, with a special focus on the characterization of proteins labeled with 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the novelty of this compound, direct comparative data is emerging. Therefore, this guide draws comparisons with well-established labeling reagents, namely N-hydroxysuccinimide (NHS) esters and maleimides, based on their known chemical reactivities and applications in proteomics.
Introduction to this compound
This compound is a bifunctional labeling reagent designed for a two-step protein modification strategy. Its chemical structure consists of two key reactive moieties:
-
Isonicotinoyl chloride: This is an acyl chloride that readily reacts with nucleophilic functional groups on proteins, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus, forming stable amide bonds.[1][2]
-
Pent-4-ynyloxy: This group contains a terminal alkyne, which serves as a bioorthogonal handle for "click chemistry."[3][4] Specifically, it allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach reporter molecules such as biotin for enrichment or fluorophores for visualization.[5][6]
This two-step approach offers the flexibility to first label proteins and then introduce a desired reporter tag in a subsequent, highly selective reaction.
Comparative Analysis of Protein Labeling Reagents
The choice of labeling reagent is critical for the success of a quantitative proteomics experiment. The following table provides a comparative overview of this compound, NHS esters, and maleimides.
| Feature | This compound | NHS Esters | Maleimides |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[1][2] | Primary amines (Lysine, N-terminus)[7][8][9] | Thiols (Cysteine)[10][11][12] |
| Reaction pH | Slightly alkaline (pH 7.5-8.5) | Alkaline (pH 8.0-9.0)[7][13] | Neutral (pH 6.5-7.5)[11][12] |
| Reaction Speed | Fast | Fast[14] | Fast |
| Bond Stability | Stable amide bond | Stable amide bond[8] | Stable thioether bond |
| Specificity | High for primary amines | High for primary amines | High for thiols, but can react with amines at higher pH[15] |
| Bioorthogonality | Two-step labeling via alkyne handle[3][4] | Direct labeling | Direct labeling |
| Multiplexing Capability | Can be coupled with isobaric azide tags | Can be part of isobaric tags (e.g., TMT, iTRAQ)[16][17] | Can be part of isotope-coded affinity tags (ICAT)[18] |
| Key Advantage | Two-step labeling flexibility, allowing for versatile reporter attachment. | Well-established, wide variety of commercially available reagents. | Targets less abundant cysteine residues, potentially providing more specific labeling. |
| Potential Limitation | As an acyl chloride, can be highly susceptible to hydrolysis. | Can also be prone to hydrolysis at high pH.[13] | Requires free thiols, which may not be abundant or accessible on all proteins. Disulfide bonds need reduction prior to labeling.[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein labeling using the compared reagents.
Protocol 1: Labeling of Proteins with this compound and Subsequent Click Chemistry
This protocol is a two-stage process involving initial protein labeling followed by CuAAC.
Part A: Protein Labeling
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-5 mg/mL. A recommended buffer is 100 mM sodium phosphate or sodium bicarbonate, pH 8.0. Ensure the buffer is amine-free.
-
Reagent Preparation: Immediately before use, prepare a 10-50 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted labeling reagent by dialysis, size-exclusion chromatography, or using a desalting column.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Click-Chemistry Cocktail: Prepare a fresh solution containing the following components in an aqueous buffer (e.g., PBS):
-
Azide-tagged reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
A copper-chelating ligand such as THPTA (5 mM) to improve reaction efficiency and reduce protein damage.[19][20]
-
A reducing agent such as sodium ascorbate (5 mM), added last to initiate the reaction.[20]
-
-
Click Reaction: Add the click-chemistry cocktail to the alkyne-labeled protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the labeled protein from excess reagents using dialysis, desalting columns, or protein precipitation.
Protocol 2: Labeling of Proteins with NHS Esters
-
Protein Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer at pH 8.0-9.0, such as 100 mM sodium bicarbonate buffer.[7][13]
-
NHS Ester Preparation: Dissolve the NHS ester-containing reagent in anhydrous DMSO or DMF to a concentration of 10-50 mM.[8]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[7]
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine to consume unreacted NHS esters.
-
Purification: Remove excess reagent and byproducts by dialysis or size-exclusion chromatography.
Protocol 3: Labeling of Proteins with Maleimides
-
Protein Preparation: Dissolve the protein (1-5 mg/mL) in a thiol-free buffer at pH 6.5-7.5, such as 100 mM phosphate buffer containing EDTA.[11][12]
-
(Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, reduce the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature. Remove the reducing agent before proceeding.[12]
-
Maleimide Preparation: Dissolve the maleimide-containing reagent in DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Quenching: Quench the reaction by adding a free thiol-containing compound like β-mercaptoethanol or cysteine.
-
Purification: Purify the labeled protein using dialysis or a desalting column.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each labeling strategy.
Signaling Pathway and Logical Relationship Diagrams
The application of these labeling strategies often intertwines with the study of cellular signaling pathways. For instance, identifying changes in protein abundance or post-translational modifications within a specific pathway.
Conclusion
The selection of a protein labeling strategy is a critical decision in the design of mass spectrometry-based proteomics experiments. While NHS esters and maleimides are well-established reagents targeting amine and thiol groups respectively, this compound offers a promising alternative with its two-step labeling approach. The isonicotinoyl chloride moiety provides efficient labeling of primary amines, and the bioorthogonal alkyne handle allows for versatile and highly specific attachment of reporter tags via click chemistry. This flexibility can be particularly advantageous for complex experimental designs. Researchers should carefully consider the specific goals of their study, the nature of their protein of interest, and the available resources when choosing the most appropriate labeling method. As research in this area progresses, direct quantitative comparisons will further elucidate the specific advantages and limitations of this novel reagent.
References
- 1. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. biotium.com [biotium.com]
- 10. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. mesoscale.com [mesoscale.com]
- 15. interchim.fr [interchim.fr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Isotope-Coded Maleimide Affinity Tags for Proteomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. confluore.com [confluore.com]
- 20. broadpharm.com [broadpharm.com]
A Comparative Guide to Alkyne Linkers in Bioconjugation: Terminal vs. Strained Cyclooctynes
In the landscape of bioconjugation and drug development, the precise and stable linkage of molecules is paramount. Alkyne-bearing linkers have become indispensable tools, primarily utilized in highly specific "click chemistry" reactions with azide partners. While a vast array of proprietary and novel linkers exists, such as 2-(Pent-4-ynyloxy)isonicotinoyl chloride, publicly available comparative data for such specific molecules is often scarce.
This guide, therefore, provides a broader, more practical comparison between the two principal classes of alkyne linkers: terminal alkynes, which are structurally similar to this compound, and strained cyclooctynes. The choice between these classes dictates the entire conjugation strategy, impacting reaction conditions, biocompatibility, and kinetics.
Performance Comparison: Terminal vs. Strained Alkyne Linkers
The fundamental difference between these linker types lies in their mechanism of reaction with azides. Terminal alkynes require a copper (I) catalyst to activate the alkyne, in a process known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] In contrast, strained cyclooctynes possess inherent ring strain that enables them to react spontaneously with azides without a catalyst, a reaction termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This distinction has significant implications for their use in biological systems.
| Feature | Terminal Alkynes (e.g., Propargyl) | Strained Alkynes (e.g., DBCO, BCN) |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1][3] |
| Catalyst Required | Yes, Copper (I)[2] | No, catalyst-free[3] |
| Biocompatibility | Limited for live cells due to copper cytotoxicity.[1] | High; widely used in living systems.[3] |
| Reaction Kinetics | Very fast with catalyst (7 orders of magnitude rate increase).[2] | Fast, but generally slower than catalyzed CuAAC. Rate depends on the specific cyclooctyne structure.[3] |
| Side Reactions | Potential for side reactions with cysteine-containing proteins in CuAAC is lower than in SPAAC.[1] | Strained alkynes can exhibit reactivity toward thiols (e.g., cysteine) in biological systems.[1] |
| Common Use Cases | In vitro conjugation, material science, proteomics on cell lysates.[1][5] | Live-cell imaging, in vivo conjugation, surface modification.[3][6] |
| Linker Stability | High chemical stability. | High stability; DIBO, a type of cyclooctyne, is stable through solid-phase DNA synthesis and PCR conditions.[7] |
Reaction Pathways and Experimental Workflow
The selection of an alkyne linker dictates the subsequent experimental pathway. The CuAAC reaction is a powerful tool for robust, high-yield conjugations in vitro, while SPAAC offers the unique advantage of proceeding within the complex environment of a living cell without exogenous catalysts.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
A common application for these linkers is the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery.[8][9]
Caption: General experimental workflow for ADC synthesis.
Experimental Protocols
The following are representative protocols for bioconjugation using both CuAAC and SPAAC methodologies. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.
Protocol 1: CuAAC Conjugation of an Azide-Protein with a Terminal Alkyne Linker
This protocol is adapted for conjugating a protein containing an azide group with a small molecule functionalized with a terminal alkyne.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS).
-
Alkyne-functionalized payload dissolved in a compatible solvent (e.g., DMSO).
-
Copper (II) Sulfate (CuSO₄) solution.
-
Sodium Ascorbate solution (freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution.
-
PBS buffer, pH 7.4.
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) in PBS.
-
Prepare the Click-Chemistry Cocktail: In a separate tube, pre-mix the catalyst components. Add CuSO₄ (to a final concentration of 50-100 µM), THPTA ligand (to a final concentration of 250-500 µM), and the alkyne-payload (to a 5-10 fold molar excess over the protein). Vortex briefly.
-
Initiate the Reaction: Add freshly prepared Sodium Ascorbate to the catalyst cocktail (to a final concentration of 1-5 mM) to reduce Cu(II) to the active Cu(I) state. Immediately add this cocktail to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to preserve sensitive proteins.
-
Purification: Following incubation, remove unreacted small molecules and the copper catalyst by a suitable method, such as size-exclusion chromatography or dialysis, exchanging into a fresh PBS buffer.
-
Characterization: Analyze the resulting conjugate using SDS-PAGE and mass spectrometry to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: SPAAC Conjugation of an Azide-Labeled Antibody with a DBCO-Linker
This protocol describes a copper-free method suitable for conjugating an azide-modified antibody with a drug linker containing a dibenzocyclooctyne (DBCO) group.[10][11]
Materials:
-
Azide-modified antibody in PBS.
-
DBCO-functionalized drug linker dissolved in DMSO.
-
PBS buffer, pH 7.4.
-
Purification column (e.g., Protein A affinity or size-exclusion chromatography).
Methodology:
-
Prepare Reactants: In a microcentrifuge tube, add the azide-modified antibody to PBS buffer (final concentration typically 1-5 mg/mL).
-
Add DBCO-Linker: Add the DBCO-functionalized drug linker to the antibody solution. A 3 to 5-fold molar excess of the linker over the antibody is a common starting point. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5%) to prevent protein denaturation.
-
Incubation: Gently mix the solution and allow it to react for 4-12 hours at room temperature, or overnight at 4°C. Reaction times may vary depending on the specific reactants and desired degree of labeling.
-
Purification: After the reaction is complete, purify the antibody-drug conjugate to remove any excess, unreacted linker-payload. This is typically achieved using size-exclusion chromatography or affinity chromatography specific to the antibody.
-
Characterization: Confirm the successful conjugation and purity of the ADC using methods like hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 11. Antibody-Drug Conjugates: Methods and Protocols | Semantic Scholar [semanticscholar.org]
validation of site-specific protein modification with 2-(Pent-4-ynyloxy)isonicotinoyl chloride
A Comparative Guide to Site-Specific Protein Modification: Two-Step Alkyne Labeling vs. Direct Labeling of Lysine Residues
Introduction
This guide provides a detailed comparison of strategies for the site-specific modification of proteins, with a focus on targeting lysine residues. While the initial query concerned the specific reagent 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a comprehensive search of the scientific literature did not yield specific experimental data for this compound. However, its chemical structure suggests a role as a two-step labeling reagent, wherein an alkyne functional group is first introduced onto a protein, followed by a subsequent "click chemistry" reaction to attach a molecule of interest.
Therefore, this guide will compare the broader strategy of two-step alkyne-based labeling with the more traditional method of direct, one-step labeling . To provide concrete examples, we will use a representative commercially available reagent for each method:
-
Two-Step Method: Alkyne-PEG4-NHS Ester followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
One-Step Method: A fluorescent Dye-NHS Ester.
This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the advantages and disadvantages of each approach, supported by experimental protocols and data presented in a comparative format.
Comparison of Protein Labeling Strategies
The choice between a one-step and a two-step labeling strategy depends on the specific experimental goals, the nature of the protein, and the desired final conjugate.
| Feature | Two-Step Alkyne Labeling (e.g., Alkyne-PEG4-NHS Ester + Click Chemistry) | One-Step Direct Labeling (e.g., Dye-NHS Ester) |
| Specificity | High for the initial lysine acylation. The subsequent click reaction is bio-orthogonal, meaning it is highly specific for the alkyne handle and does not react with other functional groups on the protein.[1][2][3] | High for lysine residues, but the properties of the attached molecule (e.g., a bulky dye) may influence the reaction efficiency and specificity. |
| Flexibility | Extremely high. Once the alkyne handle is attached, a wide variety of azide-containing molecules (dyes, biotin, drugs, etc.) can be attached in the second step without re-optimizing the initial labeling reaction. | Low. A new NHS ester conjugate must be synthesized and optimized for each desired label. |
| Effect on Protein Function | The initial alkyne tag is small and less likely to interfere with protein function. The properties of the molecule added in the second step will determine the final impact. | The label (e.g., a large, hydrophobic dye) is attached in a single step and may be more likely to disrupt the protein's native structure and function. |
| Signal Amplification | Possible. Dendrimeric azide structures or other amplification strategies can be used in the second step to increase the signal from a single labeling event. | Not readily achievable. The signal is directly proportional to the number of attached dye molecules. |
| Reaction Conditions | Two separate reactions with distinct conditions. The initial NHS ester reaction is pH-sensitive.[4][5] The click chemistry step requires a copper catalyst, which can be toxic to living cells, though catalyst-free methods are available.[6] | A single reaction, which can be simpler to perform. The reaction is pH-sensitive.[4][5] |
| Quantification | Quantification of the initial alkyne labeling can be performed before the click reaction.[7] Final quantification is also possible. | Quantification is typically performed after the labeling reaction by measuring the absorbance of the dye and the protein. |
Experimental Protocols
Method 1: Two-Step Alkyne Labeling and Click Chemistry
Part A: Lysine Labeling with Alkyne-PEG4-NHS Ester
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 8.0-8.5.[4][5]
-
Reagent Preparation: Immediately before use, dissolve the Alkyne-PEG4-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Alkyne-PEG4-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted alkyne reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS pH 7.4).[5]
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-containing molecule (e.g., Azide-Fluorophore) in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate in water.
-
Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.
-
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
The alkyne-labeled protein (from Part A, step 5).
-
The azide-fluorophore solution to a final concentration of 100-200 µM.
-
The copper(II) sulfate solution to a final concentration of 1 mM.
-
The THPTA solution to a final concentration of 1 mM.
-
The sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the labeled protein from the reaction components using size-exclusion chromatography or dialysis.
Method 2: One-Step Direct Labeling with a Dye-NHS Ester
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 8.0-8.5.[4][5]
-
Reagent Preparation: Immediately before use, dissolve the Dye-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Dye-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Removal of Excess Reagent: Remove the unreacted dye by size-exclusion chromatography or dialysis.[5]
Visualizing the Workflows and Reactions
Caption: Workflow for the two-step protein labeling strategy.
Caption: Chemical reaction of lysine acylation with an alkyne-NHS ester.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Click-iT Labeling Kits Detect Biomolecules Across Multiple Applications | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. glenresearch.com [glenresearch.com]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkyne quantification reagent | Protein Mods [proteinmods.com]
2-(Pent-4-ynyloxy)isonicotinoyl chloride vs NHS esters for bioconjugation
A Comparative Guide to Amine-Reactive Bioconjugation Reagents: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride vs. NHS Esters
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of a chemical linker is paramount to the success of their work. This guide provides an objective comparison between two classes of amine-reactive reagents: the emerging this compound and the well-established N-Hydroxysuccinimide (NHS) esters. This comparison is based on their underlying chemistry, reaction efficiency, stability, and suitability for various bioconjugation applications, supported by established chemical principles.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or oligonucleotide. A common strategy in bioconjugation targets primary amines, which are readily available on the surface of proteins through lysine residues and the N-terminus. This guide focuses on two reagents that exploit this pathway: this compound, a type of acyl chloride, and NHS esters. Both react with primary amines to form stable amide bonds. The choice between them can significantly impact the outcome of a conjugation strategy.
Head-to-Head Comparison: Reactivity, Stability, and Application
While direct comparative studies on this compound are not extensively published, a comparison can be drawn from the known chemical properties of acyl chlorides and NHS esters.
| Feature | This compound (Acyl Chloride) | NHS Esters |
| Reactive Group | Acyl Chloride (-COCl) | N-Hydroxysuccinimide Ester (-CO-NHS) |
| Reactivity | Very high | High |
| Reaction Speed | Very fast (seconds to minutes) | Fast (minutes to hours)[] |
| Optimal pH | Neutral to slightly basic (7-8.5), requires careful control | Slightly basic (7.2-8.5)[] |
| Stability in Aqueous Solution | Low, highly susceptible to rapid hydrolysis[2][3] | Moderate, hydrolysis is a competing reaction, especially at higher pH[][4] |
| Byproducts | Hydrochloric acid (HCl), requires buffering | N-Hydroxysuccinimide (NHS), water-soluble |
| Selectivity | Primarily primary amines, but can react with other nucleophiles | High selectivity for primary amines[] |
| Key Feature | The pent-4-ynyloxy group enables subsequent "click chemistry" reactions | Well-established, wide variety of commercially available derivatives |
Chemical Reactivity and Mechanism
Both this compound and NHS esters acylate primary amines, but their reaction mechanisms and reactivity profiles differ significantly.
This compound: As an acyl chloride, this reagent is highly electrophilic. The carbonyl carbon is strongly activated by the electron-withdrawing chloride and the isonicotinoyl ring. This high reactivity leads to very fast acylation of primary amines. However, it also makes the compound highly susceptible to hydrolysis in aqueous environments, which is a major competing reaction. The reaction releases hydrochloric acid, which must be neutralized by a buffer to maintain the desired pH and prevent denaturation of the biomolecule.
NHS Esters: NHS esters are also reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[] While still reactive, they are generally more stable in aqueous solutions compared to acyl chlorides, with half-lives ranging from minutes to hours depending on the pH.[][4] The optimal pH for reaction with amines is slightly basic (pH 7.2-8.5) to ensure that the primary amines are deprotonated and thus nucleophilic.[]
The "Click Chemistry" Advantage of this compound
A significant feature of this compound is the terminal alkyne group provided by the pent-4-ynyloxy substituent. This alkyne serves as a handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[][6][7] This two-step approach allows for the attachment of a wide variety of molecules, such as fluorescent dyes, imaging agents, or drugs, that may not be compatible with direct acylation methods.
Experimental Protocols
General Protocol for Bioconjugation with NHS Esters
This protocol is a general guideline for the conjugation of an NHS ester to a protein.
-
Reagent Preparation:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. A common buffer is 0.1 M sodium bicarbonate, pH 8.3.
-
Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will depend on the desired degree of labeling and should be optimized for each specific application. A common starting point is a 10- to 20-fold molar excess of the NHS ester.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50-100 mM.
-
Remove the unreacted NHS ester and byproducts by dialysis, size-exclusion chromatography (gel filtration), or another suitable purification method.
-
General Protocol for Bioconjugation with this compound
This protocol is a generalized procedure based on the principles of using a highly reactive acyl chloride in an aqueous environment.
-
Reagent Preparation:
-
Dissolve the biomolecule in a well-buffered, amine-free buffer at a pH of 7.5-8.5. The buffer capacity is critical to neutralize the HCl byproduct. A higher concentration of a buffer like HEPES or bicarbonate is recommended.
-
Prepare a stock solution of this compound in a dry, aprotic organic solvent (e.g., anhydrous acetonitrile or THF) immediately before use.
-
-
Conjugation Reaction:
-
Cool the biomolecule solution to 4°C.
-
Add the acyl chloride solution dropwise to the biomolecule solution with vigorous stirring. Due to its high reactivity and susceptibility to hydrolysis, the reaction should be rapid.
-
The reaction time is typically short, ranging from a few minutes to an hour. The progress of the reaction should be monitored if possible.
-
-
Purification:
-
Immediately after the desired reaction time, purify the conjugate to remove unreacted acyl chloride, hydrolyzed byproduct, and solvent. Size-exclusion chromatography is a common method.
-
Visualizing the Chemistry and Workflows
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Caption: Reaction mechanisms for amine acylation.
Caption: General bioconjugation workflow.
Caption: Bioorthogonal click chemistry.
Conclusion
The choice between this compound and NHS esters depends on the specific requirements of the bioconjugation application. NHS esters are a reliable and well-understood choice for direct and efficient labeling of biomolecules with a wide range of functionalities. Their relative stability in aqueous solutions makes them user-friendly for many standard bioconjugation protocols.
On the other hand, this compound represents a more reactive option that can be advantageous when very fast reaction times are required. Its key strength lies in the introduction of an alkyne handle, enabling a powerful, two-step "click chemistry" approach. This is particularly valuable for conjugating molecules that are sensitive to the conditions of direct acylation or for building complex, multifunctional bioconjugates. However, its high reactivity also necessitates careful control of reaction conditions, particularly pH, and rapid execution to minimize hydrolysis.
For researchers embarking on novel conjugate design, the click-ready functionality of this compound offers significant versatility, while NHS esters remain the robust workhorse for more straightforward bioconjugation tasks.
References
assessing the stability of the linkage formed by 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the design of effective bioconjugates and drug delivery systems. The stability of the linkage directly impacts the pharmacokinetics, efficacy, and safety profile of the therapeutic agent. This guide provides a comprehensive assessment of the stability of the isonicotinoyl ester linkage, formed from precursors such as 2-(Pent-4-ynyloxy)isonicotinoyl chloride, and compares its performance with commonly employed alternative linkers.
The isonicotinoyl ester linkage, a type of pyridinyl ester, presents a unique profile of reactivity and stability. The electron-withdrawing nature of the pyridine ring is expected to influence the lability of the ester bond, making it susceptible to nucleophilic attack and hydrolysis. This guide will delve into the anticipated stability of this linkage under various physiological conditions and provide a comparative analysis against established cleavable and non-cleavable linkers, supported by experimental data from the literature.
Comparative Stability of Linkages
The stability of a linker is paramount to ensure that the conjugated payload remains attached to its carrier molecule until it reaches the target site. Premature cleavage can lead to off-target toxicity and reduced therapeutic efficacy. The following tables summarize the stability of the isonicotinoyl ester linkage (estimated) and common alternative linkers under different conditions.
Table 1: Stability in Plasma
| Linker Type | Linkage | Moiety Cleavage Mechanism | Half-life in Human Plasma (t½) | Key Considerations |
| Isonicotinoyl Ester | Ester | Enzymatic (Esterases), Hydrolysis | Not Reported (Estimated to be moderate) | Stability is influenced by steric hindrance and electronic effects of the pyridine ring. Susceptible to esterase-mediated cleavage. |
| Valine-Citrulline (Val-Cit) | Peptide | Enzymatic (Cathepsin B) | Stable (species-dependent)[1][2] | Highly stable in human plasma but can be labile in mouse plasma due to carboxylesterase activity[1][2]. |
| Hydrazone | Hydrazone | pH-dependent Hydrolysis | ~183 hours (at pH 7.4)[] | Stable at physiological pH, but cleaves under acidic conditions found in endosomes and lysosomes[]. |
| Disulfide | Disulfide | Reduction | Stable in circulation | Cleaved in the reducing environment of the cytoplasm due to high glutathione concentrations[][5]. |
| Non-cleavable (e.g., Thioether) | Thioether | Proteolytic Degradation | Long half-life[6] | Payload is released upon complete degradation of the antibody, leading to reduced off-target effects[6]. |
Table 2: Stability at Different pH Values
| Linker Type | Linkage | Half-life at pH 7.4 (Physiological) | Half-life at pH 5.0 (Endosomal/Lysosomal) |
| Isonicotinoyl Ester | Ester | Moderate stability (susceptible to base-catalyzed hydrolysis)[7] | Increased hydrolysis rate under acidic conditions[7] |
| Hydrazone | Hydrazone | ~183 hours[] | ~4.4 hours[] |
| Silyl Ether (acid-cleavable) | Silyl Ether | > 7 days[8] | Rapid cleavage |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of successful bioconjugates. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a linker-payload conjugate in the presence of plasma enzymes.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., a bioconjugate with the isonicotinoyl ester linkage) in an appropriate solvent (e.g., DMSO).
-
Thaw pooled human plasma (or plasma from other species of interest) at 37°C.
-
-
Incubation:
-
Spike the test compound into the pre-warmed plasma to a final concentration of 1-5 µM. The final concentration of the organic solvent should be kept low (<1%) to avoid protein precipitation.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Time Points and Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
To stop the enzymatic reaction, precipitate the plasma proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the compound in plasma by plotting the natural logarithm of the remaining parent compound concentration against time and fitting the data to a first-order decay model.
-
pH-Dependent Stability Assay
This assay assesses the chemical stability of a linker at different pH values, mimicking physiological and intracellular environments.
Protocol:
-
Preparation of Buffers:
-
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 7.4, 9.0).
-
-
Incubation:
-
Add the test compound to each buffer to a final concentration of 10-50 µM.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Time Points and Sampling:
-
Collect aliquots from each buffer at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Analysis:
-
Directly analyze the samples by reverse-phase HPLC with UV detection or LC-MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
-
Visualizing Linker Cleavage Strategies
The following diagrams illustrate the conceptual differences between various linker cleavage mechanisms.
Caption: A diagram illustrating different intracellular drug release strategies for ADCs.
Caption: A simplified workflow for in vitro linker stability assays.
Conclusion
The stability of the linkage is a multifaceted property influenced by its chemical nature and the biological environment. While the isonicotinoyl ester linkage offers a potentially tunable platform for bioconjugation, its inherent susceptibility to hydrolysis and enzymatic cleavage necessitates careful consideration and empirical evaluation. This guide provides a framework for comparing the anticipated stability of this linkage with well-established alternatives. The choice of the optimal linker will ultimately depend on the specific application, the nature of the payload, and the desired release profile. Researchers are encouraged to perform rigorous stability studies, such as those outlined in this guide, to inform the rational design of next-generation bioconjugates and targeted therapeutics.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating 2-(Pent-4-ynyloxy)isonicotinoyl Chloride for Protein Labeling: A Guide to Control Experiments and Comparative Analysis
For researchers and drug development professionals seeking to utilize novel bioorthogonal labeling reagents, a thorough evaluation against established methods is paramount. This guide provides a framework for designing and executing control experiments for labeling with 2-(Pent-4-ynyloxy)isonicotinoyl chloride and objectively comparing its performance to alternative amine-reactive labeling reagents.
Introduction to this compound Labeling
This compound is a labeling reagent designed for the introduction of a terminal alkyne group onto proteins. This is achieved through the reaction of the isonicotinoyl chloride moiety with primary amines, predominantly the ε-amino group of lysine residues. The incorporated alkyne then serves as a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. This two-step labeling strategy offers high selectivity and biocompatibility.[1][2][3]
I. Essential Control Experiments for Labeling Validation
To ensure the specificity and efficacy of labeling with this compound, a series of control experiments are indispensable. These controls are designed to identify and mitigate potential issues such as non-specific binding and off-target reactivity.
Table 1: Key Control Experiments for this compound Labeling
| Control Experiment | Purpose | Expected Outcome for Successful Labeling |
| No Labeling Reagent Control | To assess the background signal from the detection reagent alone. | No or minimal signal detected. |
| No "Click" Chemistry Control | To confirm that the signal is dependent on the azide-alkyne cycloaddition. | No or minimal signal detected. |
| Competition with Excess Unlabeled Reagent | To demonstrate the specificity of the labeling reagent for its target sites. | Significant reduction in signal compared to the standard labeling reaction. |
| Labeling of a Protein Lacking Accessible Amines | To verify that the labeling is dependent on the presence of primary amines. | No or minimal signal detected. |
| Pre-blocking of Amines | To confirm that the labeling targets primary amines. | Significant reduction in signal after pre-treatment with a non-alkyne amine-reactive reagent. |
| Time-Course and Concentration-Dependence | To optimize labeling conditions and determine the reaction kinetics. | Signal should increase with time and reagent concentration until saturation is reached. |
II. Comparative Analysis with Alternative Labeling Reagents
A critical aspect of evaluating a new labeling reagent is to compare its performance against established alternatives. For amine-reactive labeling, N-hydroxysuccinimide (NHS) esters are a widely used standard.
Table 2: Quantitative Comparison of Amine-Reactive Labeling Reagents
| Parameter | This compound | NHS Ester-Alkyne | TMT Reagent (for comparison) |
| Labeling Efficiency (%) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Specificity (Signal-to-Noise Ratio) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Reaction Time (to saturation) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Optimal pH Range | To be determined experimentally | 7.5 - 8.5 | 8.0 - 8.5 |
| Stability of Labeled Product | To be determined experimentally | High | High |
| Cell Permeability | To be determined experimentally | Variable (Sulfo-NHS esters are cell-impermeable) | Generally cell-permeable |
III. Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison.
Protocol 1: General Protein Labeling with this compound
-
Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the labeling reagent to the protein solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted labeling reagent by size exclusion chromatography, dialysis, or spin filtration.
-
"Click" Chemistry Reaction:
-
To the labeled protein, add an azide-functionalized reporter molecule (e.g., Azide-Fluorophore).
-
Add the copper(I) catalyst (e.g., pre-mixed CuSO4 and a reducing agent like sodium ascorbate, with a copper-chelating ligand such as TBTA).
-
Incubate for 1 hour at room temperature.
-
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning or by mass spectrometry.
Protocol 2: Competition Assay
-
Follow the general labeling protocol (Protocol 1).
-
In a parallel reaction, pre-incubate the protein with a 100- to 200-fold molar excess of a non-alkyne containing, structurally similar isonicotinoyl chloride derivative for 30 minutes before adding the this compound.
-
Proceed with the "click" chemistry reaction and analysis as described in Protocol 1.
-
Compare the signal intensity between the competed and non-competed samples.
IV. Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and relationships.
Caption: Workflow for protein labeling with this compound.
Caption: Logical relationships of key control experiments for labeling validation.
V. Conclusion
A systematic and controlled approach is essential for the adoption of any new chemical tool in research and development. By performing the outlined control experiments and quantitative comparisons, researchers can confidently assess the performance of this compound for their specific applications. This rigorous evaluation will establish its utility and potential advantages over existing protein labeling methodologies.
References
A Comparative Guide to Bifunctional Linkers for Bioconjugation with a Focus on Alkyne-Containing Moieties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of efficacy, stability, and overall therapeutic index. This guide provides a comparative overview of bifunctional linkers, with a special focus on the structural class represented by 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the limited public domain data available for this specific molecule, this guide will provide a plausible synthetic approach and draw comparisons from structurally related alkyne-containing linkers for which experimental data has been published.
Bifunctional linkers serve as the crucial bridge, covalently connecting a targeting biomolecule, such as a monoclonal antibody, to a payload, typically a potent cytotoxic agent. The ideal linker must maintain a stable connection in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage and payload delivery within the target cell.[1] The inclusion of a terminal alkyne group, as in this compound, facilitates bioorthogonal "click chemistry," a highly efficient and specific method for bioconjugation.[2]
Synthesis of this compound: A Proposed Pathway
While specific literature on the synthesis of this compound is scarce, a plausible three-step synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely commence with the commercially available 2-hydroxy-isonicotinic acid.
The first step would involve a Williamson ether synthesis, reacting 2-hydroxy-isonicotinic acid with a haloalkyne, such as 5-chloro-1-pentyne, in the presence of a base to form the ether linkage.[3][4] This would yield the intermediate, 2-(pent-4-yn-1-yloxy)isonicotinic acid. The final step would be the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride, affording the desired this compound.[5][6]
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis of Bifunctional Linkers
The performance of a bifunctional linker is paramount to the success of an ADC. Key parameters for evaluation include stability in plasma, efficiency of conjugation, and the potency of the resulting conjugate. Below is a comparative summary of different linker types, with a focus on those sharing structural similarities with this compound.
| Linker Type | Reactive Moieties | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages | Reference |
| Alkyne-Acyl Chloride (Hypothetical) | Terminal Alkyne, Acyl Chloride | Non-cleavable (unless payload has cleavable bond) | Expected to be high | High stability, efficient click chemistry conjugation. | Acyl chloride is highly reactive and may have limited stability in aqueous buffers. | N/A |
| Maleimide-Peptide | Maleimide, Peptide | Enzymatic (e.g., Cathepsin B) | Moderate to High | Well-established chemistry, efficient payload release in lysosomes. | Potential for retro-Michael reaction leading to payload exchange. | [7] |
| Hydrazone | Hydrazone | pH-sensitive (acid-labile) | Moderate | Effective release in acidic tumor microenvironment or endosomes. | Can be unstable in systemic circulation, leading to premature release. | [8] |
| Disulfide | Disulfide | Reductive (e.g., Glutathione) | Moderate | High intracellular payload release due to high glutathione levels. | Potential for premature cleavage in the bloodstream. | [9] |
| β-Glucuronide | Glucuronide | Enzymatic (β-glucuronidase) | High | Highly stable in plasma, enzyme is overexpressed in some tumors. | Limited to payloads that can be linked via a phenolic group. | [8] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of bifunctional linkers.
1. In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC against cancer cell lines.
-
Cell Seeding: Plate target antigen-positive and negative cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[10]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a four-parameter logistic model. A lower IC50 value indicates higher potency.[11]
2. In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[12]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, a control ADC, and vehicle control intravenously at a predetermined dose and schedule.[12]
-
Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Plot mean tumor volume versus time for each group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.[13]
Caption: A generalized workflow for the development and evaluation of an ADC.
Intracellular Trafficking and Payload Release
The ultimate success of an ADC hinges on its ability to be internalized by the target cell and release its cytotoxic payload. The following diagram illustrates a typical pathway for an ADC.
Caption: A simplified diagram of ADC intracellular trafficking and payload release.
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis. It then traffics through the endosomal pathway, ultimately reaching the lysosome. The acidic environment and enzymatic content of the lysosome facilitate the cleavage of the linker (for cleavable linkers) and release of the payload, which can then exert its cytotoxic effect, leading to apoptosis.
Conclusion
The selection of a bifunctional linker is a multifaceted decision that requires careful consideration of the antibody, payload, and target biology. While novel linkers like this compound offer the potential for highly stable and efficiently conjugated ADCs through click chemistry, a thorough experimental evaluation is necessary to validate their performance. The comparative data and standardized protocols provided in this guide offer a framework for the rational selection and characterization of bifunctional linkers to advance the development of next-generation biotherapeutics.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Pent-4-ynyloxy)isonicotinoyl Chloride
This compound is a molecule designed for bioconjugation, featuring two key functional groups:
-
An isonicotinoyl chloride group: This is a highly reactive acyl chloride intended to react with nucleophilic residues on biomolecules, such as the amine groups of lysine residues.
-
A terminal alkyne (pent-4-ynyloxy) group: This functional group is stable under typical physiological conditions and is designed for subsequent bioorthogonal ligation, most commonly via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").
This structure suggests a two-step conjugation strategy where the acyl chloride first attaches to a protein, and the alkyne group is then used to attach a payload.
Performance and Stability of the Acyl Chloride Moiety in Different Buffer Systems
The primary challenge in using acyl chlorides for bioconjugation in aqueous environments is their high reactivity towards water, which leads to hydrolysis.[1][2] The performance of this compound is therefore critically dependent on the buffer system and reaction conditions.
Key Competing Reactions:
-
Desired Reaction (Amination): Reaction with a primary amine (e.g., lysine side chain) to form a stable amide bond.
-
Undesired Reaction (Hydrolysis): Reaction with water or hydroxide ions to form the corresponding carboxylic acid, rendering the linker inactive for protein conjugation.
The rates of these competing reactions are heavily influenced by pH.
-
Acidic pH (below ~6.0): The concentration of the reactive, deprotonated amine on lysine residues is low, slowing down the desired amination reaction. Hydrolysis of the acyl chloride still occurs, although at a slower rate than at higher pH.
-
Neutral to Slightly Alkaline pH (7.0 - 8.5): This range represents a compromise. The concentration of nucleophilic lysine increases, favoring the amination reaction. However, the concentration of hydroxide ions also increases, accelerating the rate of hydrolysis.[1]
-
Alkaline pH (above 8.5): The rate of hydrolysis becomes extremely rapid, significantly reducing the efficiency of the conjugation reaction.[3]
Buffer Nucleophilicity:
The choice of buffering agent is also critical. Buffers containing nucleophilic groups (e.g., Tris, glycine) are incompatible as they will react with the acyl chloride. Phosphate-buffered saline (PBS) or HEPES are generally more suitable choices.
Comparative Analysis of Conjugation Chemistries
The use of acyl chlorides for modifying proteins in aqueous buffers is challenging due to the competing hydrolysis reaction. More established methods for bioconjugation often offer better control and efficiency. Below is a comparison of the acyl chloride approach with two common alternatives: maleimide-thiol conjugation and N-hydroxysuccinimide (NHS) ester chemistry.
Data Presentation: Comparison of Key Performance Parameters
| Feature | Acyl Chloride (e.g., this compound) | Maleimide-Thiol Chemistry | NHS-Ester Chemistry |
| Target Residue | Lysine (primary amines) | Cysteine (thiols) | Lysine (primary amines) |
| Primary Competing Reaction | Rapid hydrolysis in aqueous solution[1][4] | Hydrolysis of maleimide; disulfide bond formation with other thiols | Hydrolysis of the NHS-ester |
| Optimal pH Range | 7.0 - 8.5 (compromise between amine reactivity and hydrolysis) | 6.5 - 7.5 (to maintain thiol nucleophilicity and minimize maleimide hydrolysis) | 7.2 - 8.5 |
| Reaction Speed | Very fast (minutes) | Fast (minutes to a few hours) | Moderate (30 minutes to several hours) |
| Linkage Stability | Very stable amide bond | Thioether bond (can undergo retro-Michael addition, leading to deconjugation)[5] | Very stable amide bond |
| Homogeneity (DAR) | Heterogeneous mixture due to multiple accessible lysines[6] | More controlled, depends on the number of available cysteines (native or engineered)[5][7] | Heterogeneous mixture due to multiple accessible lysines[6] |
| Reagent Stability in Aqueous Buffer | Very low, prone to rapid hydrolysis[1] | Moderate, maleimide ring can open over time | Low to moderate, hydrolysis is a significant side reaction |
| Bioorthogonal Handle | Yes (in the case of this compound) | Not inherent, requires a bifunctional linker | Not inherent, requires a bifunctional linker |
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with an Acyl Chloride
Caution: Acyl chlorides are highly reactive and moisture-sensitive. Handle with care in a dry environment.
-
Protein Preparation: Prepare the antibody or protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein concentration is in the range of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to a high concentration (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the acyl chloride solution to the protein solution with rapid stirring. The final concentration of the organic solvent should be kept low (<10% v/v) to avoid protein denaturation.
-
Reaction Time and Temperature: Allow the reaction to proceed for 30-60 minutes at 4°C or room temperature. The short reaction time is necessary to minimize hydrolysis.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris buffer to a final concentration of 50 mM) to consume any unreacted acyl chloride.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol 2: Cysteine-Directed Conjugation using Maleimide Chemistry
-
Antibody Reduction (if necessary): To conjugate to interchain cysteines, reduce the antibody's hinge disulfide bonds. Incubate the antibody (5-10 mg/mL in PBS) with a 10- to 20-fold molar excess of a reducing agent like DTT or TCEP for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a nitrogen-purged buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide-functionalized payload (dissolved in DMSO or DMF) to the reduced antibody.
-
Reaction Time and Temperature: Incubate the reaction for 1-3 hours at room temperature or 4°C, protected from light.
-
Quenching: Quench any unreacted maleimides by adding a thiol-containing molecule like N-acetylcysteine or cysteine to a final concentration of 1-2 mM.
-
Purification: Purify the resulting ADC using SEC or other chromatographic methods to remove unreacted payload and quenching agent.
Visualizations of Reaction Pathways and Workflows
Caption: Competing reaction pathways for acyl chlorides in aqueous buffer.
Caption: Comparison of experimental workflows.
Conclusion
This compound offers a potential route for introducing an alkyne handle onto proteins for subsequent click chemistry. However, the high reactivity and poor stability of the acyl chloride group in aqueous buffers present significant challenges for achieving high-efficiency and well-controlled conjugation. The reaction is susceptible to rapid hydrolysis, which competes directly with the desired amination of lysine residues.[1][4] This necessitates short reaction times and careful control of pH.
In contrast, established methods such as maleimide-thiol and NHS-ester chemistries, while having their own limitations, generally offer a more robust and predictable outcome for protein modification. The choice of conjugation strategy will ultimately depend on the specific application, the nature of the protein and payload, and the desired degree of control over the final conjugate's structure and homogeneity. For applications requiring high precision and reproducibility, alternative, more stable linker chemistries are often preferred.
References
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Protein Function: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for evaluating protein function, with a focus on the use of the chemical probe 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This probe is a valuable tool for activity-based protein profiling (ABPP), a powerful technique in chemical proteomics to study the functional state of enzymes and other proteins directly in complex biological systems. Here, we compare its application with established alternative methods, providing experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound
This compound is a bifunctional chemical probe. Its design incorporates two key features:
-
An isonicotinoyl chloride group, which acts as a reactive moiety. This group is an acylating agent that can form a stable covalent bond with nucleophilic residues on proteins, such as the side chains of lysine, serine, or threonine. This reactivity allows for the labeling of proteins based on the accessibility and reactivity of these residues, which can be indicative of the protein's functional state.
-
A pent-4-ynyloxy group, which contains a terminal alkyne. This alkyne serves as a "bioorthogonal handle." It is chemically inert in the biological environment but can undergo a highly specific and efficient reaction, known as "click chemistry," with a molecule containing an azide group.[1] This allows for the subsequent attachment of reporter tags, such as biotin for enrichment or a fluorophore for imaging.[2]
The combination of these two features makes this compound a powerful tool for identifying and enriching acylated proteins from complex mixtures like cell lysates or even in living cells.[3]
Comparison of Protein Acylation Profiling Methods
The study of protein acylation, a crucial post-translational modification, can be approached by several methods. Here, we compare the use of a clickable acylating probe like this compound with a widely used alternative, the Acyl-Biotin Exchange (ABE) method.[4][5]
| Feature | Clickable Acylating Probes (e.g., this compound) | Acyl-Biotin Exchange (ABE) |
| Principle | Direct covalent labeling of nucleophilic residues with an alkyne-tagged acylating agent, followed by click chemistry-based detection/enrichment. | Chemical cleavage of thioester-linked acyl groups (primarily on cysteine) with hydroxylamine, followed by biotinylation of the newly exposed thiol groups.[6] |
| Target Residues | Primarily lysine, but can also react with other nucleophiles like serine and threonine depending on their accessibility and reactivity. | Specifically targets cysteine residues that are S-acylated (e.g., palmitoylated).[6] |
| Applicability | Can be used in vitro (on purified proteins or lysates) and potentially in situ (in living cells), depending on cell permeability. | Typically performed on cell lysates or tissue homogenates. Not suitable for metabolic labeling in living cells.[4] |
| Identified Proteins | The number of identified proteins is highly dependent on the probe's reactivity, concentration, and the proteomics workflow. Studies using similar probes have identified hundreds to thousands of potential targets. | Global profiling studies using ABE have identified a significant portion of the S-acylated proteome, with numbers varying based on cell type and experimental conditions.[7] |
| Advantages | - Broader targeting of nucleophilic residues beyond cysteines.- Direct labeling approach.- Can potentially capture dynamic changes in residue reactivity. | - Does not require metabolic incorporation of a modified acyl group.- Can be applied to a wide range of biological samples, including tissues.[4] |
| Limitations | - Potential for off-target labeling.- The probe itself might perturb protein function.- Requires synthesis of the specific probe. | - Indirectly labels the modification site after cleavage.- Can have a higher background due to incomplete blocking of free thiols.[4] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound and Enrichment for Mass Spectrometry
This protocol provides a general workflow for the use of a clickable acylating probe.
1. Protein Labeling: a. Prepare cell or tissue lysate in a suitable buffer (e.g., PBS) containing protease inhibitors. b. Add this compound to the lysate at a final concentration of 10-100 µM. c. Incubate for 1-2 hours at room temperature with gentle rotation. d. Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).
2. Click Chemistry Reaction: a. To the labeled lysate, add the following click chemistry reagents in order: i. Azide-biotin tag (e.g., Azide-PEG3-Biotin) to a final concentration of 100 µM. ii. Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM. iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM. iv. Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM. b. Incubate for 1 hour at room temperature with gentle rotation.[8]
3. Protein Enrichment: a. Add streptavidin-agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins. c. Wash the beads extensively with a high-stringency buffer (e.g., PBS with 1% SDS) to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry: a. Elute the bound proteins from the beads using a buffer containing SDS and a reducing agent (e.g., DTT). b. Perform in-solution or on-bead tryptic digestion of the enriched proteins. c. Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
Protocol 2: Acyl-Biotin Exchange (ABE) for S-acylated Proteins
This protocol is adapted from standard ABE procedures.[9]
1. Blocking of Free Thiols: a. Lyse cells or tissues in a buffer containing a thiol-blocking agent (e.g., N-ethylmaleimide, NEM). b. Incubate to ensure complete blocking of all free cysteine residues.
2. Cleavage of Thioester Bonds: a. Precipitate the proteins to remove excess NEM. b. Resuspend the protein pellet in a buffer containing hydroxylamine to specifically cleave thioester bonds, exposing the previously acylated cysteine residues.
3. Biotinylation of Newly Exposed Thiols: a. Add a thiol-reactive biotinylating reagent (e.g., Biotin-HPDP). b. Incubate to label the newly available thiol groups.
4. Enrichment and Analysis: a. Capture the biotinylated proteins using streptavidin-agarose beads. b. Wash the beads to remove non-specifically bound proteins. c. Elute and process the proteins for analysis by Western blot or mass spectrometry as described in Protocol 1.
Visualizing the Workflows
Caption: Workflow for protein profiling using a clickable acylating probe.
Caption: Comparison of the chemical principles of two labeling methods.
Conclusion
The choice between using a clickable acylating probe like this compound and an alternative method like Acyl-Biotin Exchange depends on the specific research question. The clickable probe offers a direct labeling approach that can target a broader range of nucleophilic residues, providing insights into the reactivity of the proteome. On the other hand, ABE is a well-established method specifically for studying S-acylation and is applicable to a wide variety of sample types without the need for metabolic labeling. Both methods, when coupled with modern mass spectrometry, are powerful tools for advancing our understanding of protein function and the role of post-translational modifications in health and disease. For a comprehensive understanding of protein acylation, a combination of these complementary approaches may be most effective.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to Linker Technologies for Bioconjugation: Alternatives to 2-(Pent-4-ynyloxy)isonicotinoyl chloride
For researchers and drug development professionals engaged in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. 2-(Pent-4-ynyloxy)isonicotinoyl chloride represents a class of reagents used to introduce a bioorthogonal alkyne handle onto a biomolecule via acylation of amine residues, such as lysines. This alkyne can then be used for subsequent "click" chemistry reactions. While straightforward, this approach is one of many, and its suitability depends on the specific application. This guide provides a comprehensive comparison of alternative linker technologies, supported by experimental data, to aid in the selection of the optimal linker strategy.
The primary alternatives to a simple acylating agent for introducing a bioorthogonal handle can be broadly categorized based on their cleavage mechanism and conjugation strategy:
-
Enzyme-Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved by enzymes that are abundant in the target cell's lysosome.
-
Acid-Labile (pH-Sensitive) Linkers: These linkers exploit the lower pH of endosomes and lysosomes to trigger the release of the payload.
-
Non-Cleavable Linkers & Advanced Bioorthogonal Conjugation: This category includes stable linkers that release the payload upon lysosomal degradation of the antibody, as well as more advanced click chemistry reagents that offer improved reaction efficiency and stability.
Comparative Analysis of Linker Performance
The selection of a linker technology has a profound impact on the stability, efficacy, and toxicity profile of a bioconjugate. The following sections provide a detailed comparison of the key performance attributes of different linker types.
Quantitative Data Summary
The table below summarizes key quantitative parameters for representative examples of different linker technologies. It is important to note that these values can vary depending on the specific antibody, payload, and experimental conditions.
| Linker Type | Representative Linker | Plasma Half-life (t½) | Cleavage Efficiency (in target environment) | In Vivo Efficacy (Tumor Growth Inhibition) | Systemic Toxicity (Adverse Events) |
| Enzyme-Cleavable | Val-Cit-PABC | 6.0 - 9.6 days (mice, monkey)[1] | High (Cathepsin B mediated) | Potent tumor suppression[2] | Moderate (e.g., neutropenia)[3] |
| Acid-Labile | Hydrazone | 2 days (human/mouse plasma)[2][4] | High (pH 4.5-5.5)[] | Effective, but stability can be limiting[2] | Higher potential for off-target toxicity due to instability[3][4] |
| Non-Cleavable | DBCO-NHS Ester (Click Chemistry) | Generally high, dependent on antibody | N/A (Payload released on antibody degradation) | Effective, particularly for certain targets[6] | Lower systemic toxicity compared to cleavable linkers[3] |
| Novel Cleavable | Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Stable in mouse and human plasma[7] | N/A | N/A | N/A |
Detailed Comparison of Linker Technologies
Enzyme-Cleavable Linkers: The Val-Cit-PABC Paradigm
Enzyme-cleavable linkers are the most widely used linkers in approved ADCs. The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl carbamate (PABC) self-immolative spacer is the gold standard in this class.
Mechanism of Action: The Val-Cit linker is specifically cleaved by Cathepsin B, a lysosomal protease that is overexpressed in many tumor cells.[] Upon cleavage of the dipeptide, the PABC spacer spontaneously eliminates, releasing the unmodified payload.
Advantages:
-
High Plasma Stability: The Val-Cit linker exhibits excellent stability in the bloodstream, minimizing premature drug release.[1]
-
Efficient Payload Release: Cathepsin B-mediated cleavage leads to efficient and rapid release of the cytotoxic agent inside the target cell.[]
-
Bystander Effect: The released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[9]
Disadvantages:
-
Potential for Off-Target Cleavage: While generally stable, some level of cleavage by other proteases in the circulation can occur, leading to off-target toxicity.
-
Hydrophobicity: The Val-Cit-PABC linker is relatively hydrophobic, which can lead to aggregation of the ADC, particularly at high drug-to-antibody ratios (DAR).[10]
Acid-Labile Linkers: A pH-Sensitive Approach
Acid-labile linkers, such as those containing a hydrazone bond, were among the first to be used in ADCs. Their mechanism relies on the pH difference between the blood (pH 7.4) and the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11][12][13]
Mechanism of Action: The hydrazone bond is stable at neutral pH but undergoes rapid hydrolysis under acidic conditions, leading to the release of the payload.[]
Advantages:
-
Simple Chemistry: The synthesis of hydrazone linkers is relatively straightforward.[14]
-
Effective in Acidic Environments: They provide a reliable mechanism for payload release in the acidic compartments of the cell.[]
Disadvantages:
-
Limited Plasma Stability: Hydrazone linkers have shown susceptibility to hydrolysis in plasma, leading to premature drug release and potential off-target toxicity.[2][4] The half-life of a phenylketone-derived hydrazone linker was found to be approximately 2 days in human and mouse plasma.[2][4]
-
Suitability for Moderately Potent Payloads: Due to their lower stability, they are often used with less potent cytotoxic agents to manage systemic toxicity.[4]
Non-Cleavable Linkers and Advanced Bioorthogonal Conjugation
This category encompasses two main strategies: stable, non-cleavable linkers and advanced reagents for introducing bioorthogonal handles for click chemistry.
Non-Cleavable Linkers: These linkers form a stable covalent bond between the antibody and the payload. The release of the active payload metabolite occurs only after the antibody is completely degraded in the lysosome.[11]
Advantages:
-
High Plasma Stability: Non-cleavable linkers offer the highest stability in circulation, leading to a more favorable safety profile.[11] A meta-analysis of commercially available ADCs showed that those with non-cleavable linkers had significantly lower rates of grade ≥3 adverse events compared to those with cleavable linkers.[3]
-
Reduced Off-Target Toxicity: The requirement for complete antibody degradation for payload release minimizes off-target effects.[11]
Disadvantages:
-
No Bystander Effect: The released payload is typically charged (due to the attached amino acid residue) and cannot diffuse across cell membranes to kill neighboring cells.[9]
-
Dependence on Target Biology: The efficacy is highly dependent on the internalization and lysosomal trafficking of the target antigen.
Advanced Bioorthogonal Conjugation (Click Chemistry): Reagents like DBCO-NHS ester are used to introduce a cyclooctyne group onto the antibody. This allows for a highly specific and efficient copper-free "click" reaction with an azide-modified payload. This approach offers more precise control over the conjugation site and DAR compared to the random acylation with this compound.
Advantages:
-
Site-Specific Conjugation: Click chemistry enables the creation of more homogeneous ADCs with a defined DAR, which can improve the therapeutic window.
-
High Reaction Efficiency: The strain-promoted alkyne-azide cycloaddition (SPAAC) is a highly efficient reaction that can be performed under mild, biocompatible conditions.[15]
Disadvantages:
-
Multi-Step Process: Requires initial modification of both the antibody and the payload with the click handles.
-
Hydrophobicity of DBCO: The DBCO group is hydrophobic, which can be a concern for ADC solubility and aggregation.[16]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these linker technologies. Below are representative protocols for key experiments.
Protocol 1: Antibody Conjugation with Val-Cit-PABC-Payload
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Val-Cit-PABC-Maleimide payload
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Incubate the mAb with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce interchain disulfide bonds.
-
Payload Conjugation: Dissolve the Val-Cit-PABC-Maleimide payload in DMSO to a stock concentration of 10 mM. Add the payload solution to the reduced mAb at a 5-fold molar excess per free thiol.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1 hour.
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted payload and TCEP.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
Protocol 2: Plasma Stability Assay of an ADC
Materials:
-
Purified ADC
-
Human or mouse plasma
-
PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration of 1 mg/mL in plasma. As a control, prepare a similar dilution in PBS.
-
Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the reaction mixture.
-
Sample Preparation: Precipitate the plasma proteins by adding a 3-fold volume of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability and half-life of the linker.
Conclusion
The selection of a linker technology is a multifaceted decision that requires careful consideration of the desired mechanism of action, the properties of the payload, and the biological context of the target. While this compound offers a straightforward method for introducing a click chemistry handle, researchers have a diverse toolbox of alternative linkers at their disposal.
-
Enzyme-cleavable linkers , such as Val-Cit-PABC, provide a robust and widely validated approach for intracellular payload delivery with good plasma stability.
-
Acid-labile linkers offer a simpler, pH-dependent release mechanism but are often hampered by lower plasma stability.
-
Non-cleavable linkers provide the highest systemic stability and a favorable safety profile, but lack a bystander effect.
-
Advanced bioorthogonal conjugation methods , like those employing DBCO reagents, allow for the precise construction of homogeneous ADCs.
Ultimately, the optimal linker strategy will be a balance between stability in circulation and efficient payload release at the target site. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision to advance the development of novel and effective bioconjugate therapeutics.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. biorbyt.com [biorbyt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. biotechinformers.com [biotechinformers.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Pent-4-ynyloxy)isonicotinoyl Chloride for Bioconjugation and Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology and drug development, the precise modification and labeling of biomolecules are paramount for elucidating biological processes and constructing novel therapeutics. This guide provides a comprehensive overview of the potential applications of 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a bifunctional linker, and compares its inferred functionalities with established alternative methods. While direct case studies for this specific compound are not yet prevalent in published literature, its constituent chemical moieties—an isonicotinoyl chloride and a terminal alkyne—suggest a powerful two-step approach for biomolecule modification.
Introduction to this compound
This compound is a chemical reagent that combines two key reactive groups in a single molecule. The isonicotinoyl chloride component is a reactive acylating agent that can readily form stable amide bonds with primary and secondary amines, such as the lysine residues found on the surface of proteins. The pent-4-ynyloxy linker provides a terminal alkyne , a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] This dual functionality allows for a two-stage labeling strategy: initial acylation of a target biomolecule followed by the attachment of a reporter molecule (e.g., a fluorophore, biotin, or drug molecule) via the alkyne handle.[4][5]
Comparison with Alternative Methodologies
The utility of this compound can be best understood by comparing it to other common bioconjugation techniques. The primary alternatives include one-step labeling methods and other two-step strategies that utilize different reactive chemistries.
Table 1: Comparison of this compound with Alternative Labeling Reagents
| Feature | This compound (Inferred) | N-Hydroxysuccinimide (NHS) Esters | Maleimides | Metabolic Labeling with Alkyne Analogs |
| Target Functional Group | Primary/Secondary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) | In vivo incorporation into proteins |
| Reaction Type | Acylation followed by CuAAC | Acylation | Michael Addition | Metabolic incorporation followed by CuAAC |
| Bioorthogonality | High (for the alkyne handle)[6] | Moderate | High | High[7] |
| Number of Steps | Two | One or Two | One or Two | Two |
| Key Advantage | Temporal and spatial separation of labeling steps; modularity. | Well-established, commercially available reagents. | High specificity for cysteine. | In vivo labeling of nascent proteins.[8] |
| Potential Limitation | Acyl chloride is highly reactive and sensitive to hydrolysis. | NHS esters can have limited stability in aqueous solutions. | Requires accessible cysteine residues, which are less abundant than lysine. | Can affect protein function; requires cell permeability.[8] |
| Typical Application | Two-step protein labeling, target identification, and functionalization. | Direct protein labeling with fluorophores or biotin. | Site-specific protein modification. | Proteome-wide analysis of protein synthesis or post-translational modifications.[9] |
Experimental Protocols
While a specific, published protocol for this compound is unavailable, a generalizable two-step procedure for labeling a protein of interest can be proposed based on standard methodologies for similar bifunctional linkers.
Step 1: Acylation of Target Protein
-
Protein Preparation: Dissolve the target protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Acylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Purification: Remove the excess unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Azide-Reporter Preparation: Prepare a stock solution of the desired azide-containing reporter molecule (e.g., azide-fluorophore, azide-biotin) in DMSO.
-
Catalyst Preparation: Prepare stock solutions of a copper(I) source (e.g., copper(II) sulfate), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[6]
-
Click Reaction: To the alkyne-modified protein from Step 1, add the azide-reporter, the copper(II) sulfate, the reducing agent, and the ligand. The final concentrations should be optimized, but typical ranges are 100-500 µM for the protein, 1.5-2 molar equivalents of the azide-reporter, 50 µM copper(II) sulfate, 500 µM sodium ascorbate, and 100 µM TBTA.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.
-
Final Purification: Purify the final labeled protein conjugate using size-exclusion chromatography or another suitable purification method to remove the catalyst and excess reporter molecule.
Visualizing the Workflow
The following diagrams illustrate the proposed mechanism of action and experimental workflow for utilizing this compound.
Caption: A two-step protein labeling workflow using this compound.
Caption: Experimental workflow for protein bioconjugation.
Conclusion
This compound represents a promising, albeit currently underutilized, tool for chemical biologists and drug development professionals. Its bifunctional nature allows for a modular and flexible two-step labeling strategy, combining the broad reactivity of an acyl chloride with the high specificity of click chemistry. While the high reactivity of the acyl chloride requires careful handling and buffer selection to minimize hydrolysis, the potential to temporally and spatially separate the modification of a biomolecule from the introduction of a reporter group offers significant advantages in complex biological systems. As the demand for precise and versatile bioconjugation methods grows, reagents like this compound are poised to become valuable additions to the chemical biology toolbox. Further research is warranted to explore its practical applications and performance in various experimental contexts.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of 2-(Pent-4-ynyloxy)isonicotinoyl chloride: A Step-by-Step Guide
I. Understanding the Hazards
2-(Pent-4-ynyloxy)isonicotinoyl chloride is an acyl chloride. Acyl chlorides are a class of organic compounds that are highly reactive, particularly with water and other nucleophiles. The primary hazards associated with this compound are:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1]
-
Reactivity with Water: Reacts violently with water, including moisture in the air, to produce corrosive and toxic hydrogen chloride (HCl) gas.[2][3][4][5][6]
-
Inhalation Toxicity: Inhalation of dust or fumes can cause respiratory irritation.[6][7]
Table 1: Summary of Key Safety Information for Acyl Chlorides
| Hazard Statement | Precautionary Measures |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1] P264: Wash skin thoroughly after handling. |
| EUH014: Reacts violently with water. | P223: Do not allow contact with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Keep container tightly closed in a dry, cool, and well-ventilated place.[2][5][8] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[6][8] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][6][8] Chemical waste generators must classify waste accurately.[2][5][8] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an acid gas cartridge is necessary.[2]
III. Step-by-Step Disposal Protocol
This protocol outlines the controlled neutralization of small quantities of this compound in a laboratory setting. For large quantities, consult your institution's environmental health and safety (EHS) office.
1. Preparation and Setup:
- Ensure all necessary PPE is worn.
- Work in a certified chemical fume hood with the sash at the lowest practical height.
- Have an appropriate spill kit ready. A dry absorbent material like sand or vermiculite should be available. Do not use combustible materials like paper towels to clean up spills.
- Prepare a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.
- Place a suitable solvent in the reaction flask. A non-reactive, high-boiling point solvent like toluene or xylene is recommended.
2. Neutralization Procedure:
- Under an inert atmosphere (e.g., nitrogen or argon), slowly add the this compound to the stirring solvent in the flask.
- Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a separate container. Never add water directly to the acyl chloride.
- Slowly add the basic solution to the dropping funnel.
- With vigorous stirring, add the basic solution dropwise to the acyl chloride solution. This is a highly exothermic reaction that will generate gas. Control the rate of addition to prevent excessive foaming and a rapid increase in temperature.
- Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization.
3. Waste Collection and Labeling:
- Once the reaction has ceased and the mixture has cooled to room temperature, the resulting solution should be transferred to a properly labeled hazardous waste container.
- The label should clearly state "Hazardous Waste," list all components of the mixture (including the reaction products, which will be the corresponding carboxylic acid and salts), and display the appropriate hazard pictograms (e.g., corrosive).
4. Decontamination:
- All glassware and equipment that came into contact with this compound should be decontaminated. Rinse with a small amount of a non-reactive solvent (e.g., acetone) and collect the rinsate in the hazardous waste container. Then, wash thoroughly with soap and water.
5. Final Disposal:
- Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: In case of a small spill, contain the material with a dry, inert absorbent. Carefully sweep up the material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[1][2] Do not use water to clean up the spill.[2] For large spills, evacuate the area and contact your EHS office immediately.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(Pent-4-ynyloxy)isonicotinoyl chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Pent-4-ynyloxy)isonicotinoyl chloride in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development and should be supplemented by a thorough review of institutional safety guidelines.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Pyridine-4-carbonyl chloride derivative | - |
| CAS Number | Not readily available. A similar compound, Isonicotinoyl chloride hydrochloride, has CAS No. 39178-35-3. | [1] |
| Molecular Formula | C11H10ClNO2 | - |
| Primary Hazards | Corrosive, Water-Reactive | [1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an acyl chloride. This class of compounds is known to be corrosive, toxic, and highly reactive with water.[3] Based on data for the structurally similar isonicotinoyl chloride hydrochloride, this compound is expected to cause severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water to release hydrogen chloride gas, which is toxic and corrosive.[1][4]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1 certified. The face shield must be worn in conjunction with goggles.[5] | Protects against splashes of the corrosive material and any potential violent reactions.[6] |
| Skin and Body Protection | Chemical-Resistant Lab Coat | Flame-resistant (e.g., Nomex) or 100% cotton. | Provides a barrier against spills and splashes of the corrosive chemical.[5] |
| Long Pants and Closed-Toe Shoes | Made of non-absorbent material. | Protects lower extremities from potential spills.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Butyl rubber gloves are recommended.[5] Check glove manufacturer's compatibility chart. | Protects hands from direct contact with the corrosive and skin-damaging chemical.[5] |
| Respiratory Protection | Use in a certified Chemical Fume Hood | - | Ensures adequate ventilation and prevents inhalation of corrosive dust or vapors, especially hydrogen chloride gas released upon contact with moisture.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Handling of this compound requires stringent adherence to protocols for air- and moisture-sensitive compounds.[8]
Experimental Workflow:
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Ensure all work is conducted in a certified chemical fume hood.[1]
-
Have a spill kit containing a neutralizer for acids (such as sodium bicarbonate) readily available.
-
All glassware must be thoroughly dried in an oven or by flame-drying under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[8]
-
-
Handling and Reaction:
-
Due to its moisture sensitivity, handle this compound under an inert atmosphere.[8] A glove box or Schlenk line is recommended for transfers.
-
When transferring the solid, do so in a closed system to minimize exposure to air.
-
Add the acyl chloride portion-wise and slowly to the reaction solvent to control the reaction rate and temperature.[9] Acyl chloride reactions can be exothermic.
-
-
Spill Response:
-
In case of a small spill, cover with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated waste container.
-
Do not use water to clean up spills as it will react violently.[1]
-
For larger spills, evacuate the area and contact emergency personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
Quenching Protocol:
Acyl chlorides must be carefully quenched before disposal.[10]
-
Prepare a Quenching Solution: A solution of a secondary alcohol like isopropanol is a suitable quenching agent.[10] Avoid primary alcohols like methanol or ethanol if the formation of methyl/ethyl esters is undesirable. Water can also be used but may lead to a more vigorous reaction.[9]
-
Quenching Procedure:
-
In a separate flask, place the quenching solution.
-
Slowly and carefully add the waste containing the acyl chloride to the quenching solution with stirring.
-
The reaction is exothermic and will release HCl gas; therefore, this must be done in a fume hood.
-
-
Neutralization: After the quenching reaction is complete (no more gas evolution or heat), neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral.[10]
-
Final Disposal: The neutralized waste can then be transferred to a designated hazardous waste container for halogenated organic compounds.[1] Always follow your institution's and local regulations for chemical waste disposal.
Disposal of Contaminated Materials:
All disposables, including gloves, weigh boats, and paper towels contaminated with this compound, should be collected in a sealed bag and disposed of as hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 4. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. westlab.com [westlab.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. kgroup.du.edu [kgroup.du.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
